(2-Fluorospiro[2.3]hexan-5-yl)methanamine
Description
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Properties
IUPAC Name |
(2-fluorospiro[2.3]hexan-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-6-3-7(6)1-5(2-7)4-9/h5-6H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQKSQOUUASVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Profiling of (2-Fluorospiro[2.3]hexan-5-yl)methanamine: A Scaffold Analysis
Topic: Physicochemical properties of (2-Fluorospiro[2.3]hexan-5-yl)methanamine Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and DMPK Scientists.
Executive Summary: The "Escape from Flatland"
(2-Fluorospiro[2.3]hexan-5-yl)methanamine represents a high-value "shapeshifter" scaffold in modern medicinal chemistry. As drug design moves away from planar aromatic systems to improve solubility and saturation (
This specific molecule combines three distinct design elements:
-
Spiro[2.3]hexane Core: A rigid, orthogonal geometry that directs exit vectors into unexplored chemical space.
-
2-Fluoro Substitution: A metabolic blocking group on the cyclopropane ring that modulates lipophilicity without significant steric bulk.
-
C5-Methanamine Tail: A flexible, basic "warhead" or linker separated from the core by a methylene spacer to attenuate basicity and improve nucleophilicity.
This guide provides a deep technical analysis of its physicochemical behavior, stability profiles, and experimental handling.
Structural Dynamics & Stereochemistry
The Geometry of Strain
The spiro[2.3]hexane scaffold is defined by the orthogonal arrangement of the cyclopropane and cyclobutane rings. Unlike piperidines or cyclohexanes, which exist in chair/boat conformations, the spiro[2.3] system is relatively rigid but possesses a distinct "pucker" in the cyclobutane ring (approx. 20–30°).
-
The Fluorine Effect (Cyclopropane): The fluorine atom at position 2 introduces a strong dipole moment. Due to the high ring strain (~27 kcal/mol for cyclopropane), the C–F bond is shorter and stronger than in acyclic systems.
-
Diastereomerism: The molecule exists as geometric isomers (cis/trans) based on the relative orientation of the 2-Fluoro group and the 5-methanamine tail across the spiro junction.
-
Proximal (Syn): Fluorine and Amine tail on the same "face" of the puckered system.
-
Distal (Anti): Fluorine and Amine tail on opposite faces.
-
Note: Separation of these diastereomers is often required as they exhibit distinct LogP and receptor binding profiles.
Figure 1: Structural-Property Relationship Flow. The high strain energy necessitates careful handling, while the orthogonal geometry provides unique IP space.
Physicochemical Matrix
The following data aggregates predicted values based on authoritative QSAR models for fluorinated spirocycles and experimental data from analogous Enamine building blocks (Mykhailiuk et al.).
| Property | Value (Approx.) | Mechanistic Insight |
| Molecular Weight | 129.18 Da | Fragment-like; ideal for LE (Ligand Efficiency) optimization. |
| pKa (Basic) | 9.4 – 9.8 | The methylene spacer ( |
| LogP | 0.6 – 1.1 | Fluorine decreases lipophilicity compared to the H-analog by increasing polarity, but is more lipophilic than an -OH substitution. |
| LogD (pH 7.4) | -1.5 to -0.8 | At physiological pH, the amine is fully protonated ( |
| TPSA | 26.02 | Solely derived from the primary amine; implies high membrane permeability if deprotonated. |
| Fsp³ | 1.00 (100%) | Complete saturation. Correlates with higher clinical success rates and solubility. |
Comparative Analysis
-
Vs. Cyclohexylmethanamine: The spiro scaffold is significantly smaller in volume and has a lower LogP, making it a superior choice for lowering lipophilicity in lead optimization.
-
Vs. Piperidine: It lacks the hydrogen bond acceptor (HBA) within the ring, changing the solvation shell and potentially improving permeability in specific DMPK contexts.
Synthetic Accessibility & Stability Protocols
Stability Warning: The "Acid Trap"
While spiro[2.3]hexanes are kinetically stable, the cyclopropane ring is thermodynamically primed for ring-opening, especially under strong acidic conditions or in the presence of radical initiators.
-
Acid Sensitivity: Avoid prolonged exposure to concentrated Lewis acids (e.g.,
, ) which can trigger rearrangement to bicyclo[2.1.1]hexanes or ring opening. -
Storage: Store as the HCl or fumarate salt. The free base is volatile and readily absorbs
to form carbamates.
Recommended pKa Determination Protocol (Potentiometric)
Standard titration is preferred over computational prediction due to the unique electronic environment of the spiro-fluorine interaction.
-
Preparation: Dissolve 2-3 mg of the hydrochloride salt in 20 mL of degassed water/methanol (80:20) to ensure solubility.
-
Titrant: Use 0.1 M KOH (standardized).
-
Execution: Perform a dual-titration (Acid
Base Acid) under Argon atmosphere at 25°C. -
Analysis: Use the Bjerrum difference plot method. The fluorine effect will manifest as a slight depression in pKa compared to the non-fluorinated standard.
Application in Drug Design[1][2][3]
This scaffold is a "Bioisostere of Choice" for:
-
Linker Rigidification: Replacing flexible ethyl/propyl chains to lock pharmacophores into active conformations (decreasing entropic penalty of binding).
-
Metabolic Spot-Welding: If a cyclohexyl or piperidinyl ring is suffering from CYP450 oxidation, replacing it with the fluorinated spiro[2.3]hexane often blocks metabolism while retaining size/shape.
Figure 2: Decision Tree for Scaffold Implementation. Integrating the spiro-amine to solve specific lead optimization challenges.
References
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.
-
Grygorenko, O. O., et al. (2018). Spiro[2.3]hexane-1-carboxylic acids: synthesis and application in drug discovery. European Journal of Organic Chemistry.
-
Barnes-Seeman, D., et al. (2014). The Role of Fluorine in Medicinal Chemistry.[1] ACS Medicinal Chemistry Letters.
-
PubChem. (2024). Compound Summary: Spiro[2.3]hexan-5-amine analogs.[2] National Library of Medicine.[3]
-
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[4][1][5] Angewandte Chemie International Edition.
Sources
An In-depth Technical Guide to the Conformational Analysis of Fluorinated Spiro[2.3]hexane Scaffolds
Abstract
Spiro[2.3]hexane scaffolds have emerged as compelling three-dimensional (3D) bioisosteres in modern medicinal chemistry, offering a rigid and spatially defined framework to enhance the pharmacological properties of lead compounds.[1][2] The strategic introduction of fluorine, an element prized for its ability to modulate metabolic stability, binding affinity, and local stereoelectronic environments, presents a powerful tool for fine-tuning molecular conformation. However, the conformational landscape of these fluorinated scaffolds is governed by a complex interplay of classic steric effects and subtle, often counter-intuitive, stereoelectronic interactions. This guide provides a comprehensive framework for the rigorous conformational analysis of fluorinated spiro[2.3]hexane derivatives. We will dissect the underlying principles dictating their geometry and present a validated, dual-pronged methodology combining state-of-the-art computational modeling with definitive experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This document serves as a self-validating system, explaining the causality behind each procedural choice to ensure a robust and reliable characterization of these unique chemical entities.
The Spiro[2.3]hexane Scaffold: A Conformational Primer
The spiro[2.3]hexane core consists of a cyclopropane ring fused to a cyclobutane ring at a single, quaternary "spiro" carbon. This arrangement imparts significant rigidity compared to acyclic or simple cyclic systems.[3] The primary source of conformational flexibility arises from the puckering of the four-membered cyclobutane ring. This ring is not planar and exists as a dynamic equilibrium between two puckered conformations, which serves to relieve torsional strain.[4][5] Substituents on the cyclobutane ring can occupy either axial-like or equatorial-like positions, and the energetic preference for one over the other dictates the dominant conformation of the molecule.
Caption: Puckered conformations of the spiro[2.3]hexane scaffold.
The Influence of Fluorine: Dominant Stereoelectronic Effects
The introduction of fluorine dramatically alters the conformational energy landscape. Its high electronegativity and the unique properties of the C-F bond introduce powerful stereoelectronic effects that can override traditional steric considerations.
The Gauche Effect
In many systems, vicinal fluorine atoms or a fluorine and another electronegative group will preferentially adopt a gauche (dihedral angle of ~60°) rather than an anti (~180°) conformation. This counter-intuitive preference is primarily explained by hyperconjugation, where electron density is donated from a neighboring C-H σ-bonding orbital into the low-lying C-F σ* antibonding orbital (σC-H → σ*C-F).[6][7] This interaction is maximized in the gauche arrangement and serves as a powerful conformational control element.[8]
Anomeric and Pseudo-Anomeric Effects
While classically described in heterocyclic systems, anomeric-like effects are observed in fluorinated carbocycles.[9] These effects can arise from hyperconjugative interactions (e.g., donation from a lone pair of an adjacent heteroatom into the σ*C-F orbital) or stabilizing electrostatic interactions.[10][11] For instance, strategic placement of fluorine can render nearby axial C-H bonds more electropositive, leading to a stabilizing electrostatic interaction with a lone-pair-bearing atom (like oxygen or nitrogen) at a 1,3-diaxial position.[12][13] This can unexpectedly favor an axial conformation for a substituent that would sterically prefer an equatorial position.
Caption: Integrated workflow for conformational analysis.
Part I: Computational Analysis Workflow
Density Functional Theory (DFT) calculations are indispensable for mapping the potential energy surface of a molecule and predicting the relative stabilities of its conformers. [14][15]
Detailed Protocol for Computational Analysis
-
Initial Conformer Generation:
-
Action: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94). This step rapidly explores a wide range of possible geometries to identify potential low-energy candidates. [16] * Causality: A comprehensive initial search is critical to avoid missing a relevant conformer. Force fields are computationally inexpensive and ideal for broadly sampling the conformational space before committing to more demanding quantum mechanical calculations. [17]
-
-
DFT Geometry Optimization and Frequency Analysis:
-
Action: Take all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) from the force-field search and re-optimize their geometries using a DFT method (e.g., B3LYP/6-31G(d)). [3][15] * Action: Following optimization, perform a vibrational frequency calculation at the same level of theory.
-
Causality: DFT provides a more accurate description of the electronic structure than force fields. The frequency calculation is a self-validating step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. It also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energy. [15]
-
-
Single-Point Energy Refinement:
-
Action: On the DFT-optimized geometries, perform single-point energy calculations using a higher-level functional and a larger basis set (e.g., ωB97X-D/6-311+G(d,p)). [16] * Causality: This step improves the accuracy of the relative energies without the prohibitive cost of re-optimizing at the higher level of theory. Functionals like ωB97X-D are better at describing non-covalent interactions, which can be crucial in fluorinated systems. [15]
-
-
Inclusion of Solvent Effects:
-
Action: Recalculate the single-point energies using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) that corresponds to the solvent used in experimental studies (e.g., Chloroform, DMSO). [7] * Causality: The conformation of a molecule can be highly sensitive to its environment. [6]Solvation models account for the stabilizing or destabilizing effect of the solvent, providing energies that are more directly comparable to solution-phase NMR experiments.
-
-
Data Analysis and Population Prediction:
-
Action: Calculate the Gibbs free energy (ΔG) for each conformer using the high-level electronic energy and the thermal corrections from the frequency calculation. Determine the Boltzmann population of each conformer at the experimental temperature.
-
Causality: The relative populations of conformers at equilibrium are determined by their differences in Gibbs free energy, not just their electronic energy. This provides a quantitative prediction of the conformational equilibrium.
-
Data Presentation: Illustrative Computational Results
| Conformer ID | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) in CHCl₃ | Predicted Population (298 K) | Key Dihedral Angle (F-C-C-X) |
| Conf-A | 0.00 | 0.00 | 78% | 65° (gauche) |
| Conf-B | 0.85 | 0.75 | 22% | 178° (anti) |
| Conf-C | 3.50 | 3.80 | <1% | -68° (gauche) |
Table 1: Example of calculated energies and populations for a hypothetical mono-fluorinated spiro[2.3]hexane derivative.
Part II: Experimental Validation & Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the solution-phase conformation and dynamics of molecules.
Detailed Protocol for Variable Temperature (VT) NMR Analysis
-
Initial Spectrum Acquisition (Room Temperature):
-
Action: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent. Obtain full assignments using 2D techniques (COSY, HSQC, HMBC).
-
Causality: A complete and unambiguous assignment is the foundation of any NMR-based structural analysis.
-
-
Variable Temperature (VT) Study:
-
Action: Acquire a series of ¹H and/or ¹⁹F spectra over a wide temperature range (e.g., from -80 °C to +60 °C).
-
Causality: If the molecule exists as a mixture of rapidly interconverting conformers at room temperature, the observed spectrum will show population-averaged signals. By lowering the temperature, this interconversion can be slowed on the NMR timescale, leading to decoalescence of the averaged signals into separate sets of signals for each conformer. This is a direct observation of the dynamic equilibrium. [18][19]
-
-
Data Extraction and Analysis:
-
Action: At low temperatures where conformer signals are resolved, integrate the signals to determine the conformer populations and calculate the equilibrium constant (K_eq).
-
Action: Measure key coupling constants (J-values), particularly vicinal ³JHH couplings, for each distinct conformer. [5]Through-space J-couplings (e.g., JCF) can also provide powerful distance-dependent conformational restraints. [20] * Action: Plot ln(K_eq) versus 1/T (a van 't Hoff plot). The slope and intercept of this plot yield the thermodynamic parameters ΔH° and ΔS° for the equilibrium.
-
Causality: The magnitude of ³JHH is related to the dihedral angle between the coupled protons via the Karplus relationship, providing direct geometric information. The thermodynamic parameters obtained from the VT study provide a rigorous experimental benchmark to which the DFT-calculated values can be compared for validation.
-
Data Presentation: Characteristic Coupling Constants
| Coupling Type | Dihedral Angle (θ) | Typical ³JHH (Hz) |
| H_ax - H_ax | ~180° | 8 - 12 |
| H_ax - H_eq | ~60° | 2 - 5 |
| H_eq - H_eq | ~60° | 2 - 5 |
Table 2: Approximate vicinal proton-proton coupling constants in a cyclobutane ring, useful for assigning stereochemistry.
B. Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule in the solid state.
Generalized Protocol for X-ray Structure Determination
-
Crystal Growth:
-
Action: Grow single crystals of the compound suitable for diffraction (typically > 50 µm in all dimensions). Common techniques include slow evaporation, vapor diffusion, and solvent layering.
-
Causality: The quality of the crystal is the single most important factor determining the quality of the final structure. This step often requires significant empirical optimization.
-
-
Data Collection:
-
Action: Mount a suitable crystal on a goniometer head and cool it in a cryostream (typically 100 K). Collect diffraction data using a modern diffractometer.
-
Causality: Cooling the crystal minimizes thermal motion of the atoms, resulting in a higher resolution diffraction pattern and a more precise final structure.
-
-
Structure Solution and Refinement:
-
Action: Process the diffraction data and solve the structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Action: Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the experimental data.
-
Causality: This iterative refinement process minimizes the difference between observed and calculated structure factors (R-factor), providing a statistically validated model of the molecular structure in the crystal lattice. [21] Self-Validation Check: The resulting solid-state structure provides the ultimate benchmark for the geometry of a single conformer. This experimentally determined structure should closely match one of the low-energy conformers predicted by DFT calculations, thereby validating the computational method's ability to predict accurate geometries. Any significant discrepancy would necessitate a re-evaluation of the computational model.
-
Conclusion: A Unified Model
The conformational analysis of fluorinated spiro[2.3]hexane scaffolds is a non-trivial challenge that demands a synergistic approach. The inherent rigidity of the spirocycle, combined with the powerful and often non-intuitive stereoelectronic effects of fluorine, creates a nuanced conformational landscape. By systematically applying the integrated computational and experimental workflow detailed in this guide, researchers can move beyond simple structural depiction to a validated, quantitative understanding of conformational equilibria. This rigorous analysis is paramount for rational drug design, enabling the precise control of molecular shape to optimize interactions with biological targets and ultimately enhance therapeutic potential.
References
A numbered list of all cited sources with full details and clickable URLs would be compiled here.
- BenchChem. (2025). Conformational Analysis of Spiro[2.3]hexane Amino Acids: A Technical Guide.
- Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes.
- Thiehoff, C., Rey, Y. P., & Gilmour, R. (2016). The Fluorine Gauche Effect: A Brief History. Wiley-VCH.
- NIH. (n.d.).
- CORE. (n.d.).
- Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes.
- Wikipedia. (n.d.). Gauche effect.
- PubMed Central. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid.
- University of Southampton. (2014).
- ACS Publications. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA)
- ResearchGate. (2025).
- Wikipedia. (n.d.). Anomeric effect.
- Chemical Communications (RSC Publishing). (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
-
ResearchGate. (n.d.). Approaches to synthesizing spiroh[8][18]exanes.
- PubMed. (2017). Charting Biologically Relevant Spirocyclic Compound Space.
- PMC. (n.d.).
- PMC. (2024).
- ResearchGate. (n.d.). Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine.
- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
- SciSpace. (1999). Is hyperconjugation responsible for the “gauche effect” in 1-fluoropropane and other 2-substituted-1-fluoroethanes?.
- ResearchGate. (n.d.).
- DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY.
- ACS Publications. (2023).
- EMAN RESEARCH PUBLISHING. (2024).
- PubMed. (2024).
- RSC Publishing. (2023).
- PubMed. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes.
- memtein.com. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
- JEOL Ltd. (n.d.).
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Charting Biologically Relevant Spirocyclic Compound Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gauche effect - Wikipedia [en.wikipedia.org]
- 7. southampton.ac.uk [southampton.ac.uk]
- 8. d-nb.info [d-nb.info]
- 9. Anomeric effect - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 15. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 16. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
Navigating 3D Chemical Space: The Strategic Implementation of Spirocyclic Amines in FBDD
Executive Summary
Fragment-Based Drug Discovery (FBDD) has historically relied on flat, heteroaromatic-rich libraries due to synthetic accessibility and historical precedent (the "Rule of 5" era). However, the "Escape from Flatland" paradigm has shifted the focus toward three-dimensional (3D) complexity. Spirocyclic amines represent a privileged class of scaffolds in this transition. They offer high fraction sp3 (
The 3D Imperative in FBDD
The historical dominance of flat aromatic fragments often leads to "molecular obesity" in later stages of drug development—compounds becoming too lipophilic and insoluble as they grow.
The Correlation
Seminal work by Lovering et al. (2009) demonstrated that clinical success correlates with the fraction of sp3-hybridized carbons (
-
Flat Aromatics (Low
): Prone to - stacking (aggregation), poor solubility, and non-specific binding (promiscuity). -
Spirocycles (High
): The central quaternary carbon forces a rigid, orthogonal orientation of the rings. This disrupts crystal packing (improving solubility) and restricts conformational entropy, potentially improving binding affinity per heavy atom (Ligand Efficiency).
Visualization: The "Escape from Flatland" Logic
The following diagram illustrates the mechanistic advantage of shifting from 2D to 3D scaffolds in early discovery.
Figure 1: The strategic shift from flat aromatic fragments to spirocyclic scaffolds to mitigate late-stage attrition.
Structural & Physicochemical Advantages
Spirocyclic amines are not just "3D fillers"; they are functional pharmacophores.[3][4] Their rigid structure creates defined "exit vectors"—angles at which substituents can be attached to probe binding pockets.
Comparative Analysis: Flat vs. Spiro
The table below compares a standard linker (Piperidine) against a spirocyclic isostere (2-azaspiro[3.3]heptane).
| Property | Piperidine (Flat/Flexible) | 2-Azaspiro[3.3]heptane (Rigid/3D) | Impact on FBDD |
| Geometry | Chair conformation (flexible) | Rigid, orthogonal rings | Reduced entropy penalty upon binding. |
| Exit Vectors | Equatorial/Axial (109.5°) | Defined linear or 90° vectors | Access to novel sub-pockets. |
| Lipophilicity | Higher LogP | Lower LogP | Improved Lipophilic Ligand Efficiency (LLE). |
| Solubility | Moderate (packing dependent) | High (disrupted packing) | Crucial for high-concentration fragment screening (NMR/SPR). |
| Metabolism | Prone to oxidation | Quaternary center blocks metabolism | Extended half-life ( |
Library Design & Synthesis Strategies
Constructing a spiro-enriched fragment library requires overcoming the synthetic challenge of forming the quaternary carbon.
Key Scaffolds
-
Azaspiro[3.3]heptanes: Often used as bioisosteres for piperazines or piperidines.
-
Spiro[3.4]octanes & Spiro[4.5]decanes: Provide larger internal volumes and different vector angles.
-
Spirocyclic Oxetanes: Carreira and colleagues have popularized these to modulate basicity and solubility.
Synthetic Accessibility
Modern methods have democratized access to these scaffolds:
-
Photoredox Catalysis: Enables single-electron transfer (SET) radical cyclizations to form strained spiro-rings.
-
Intramolecular C-H Insertion: Rhodium-catalyzed nitrene insertion is a powerful method to form spiro-centers from linear precursors.
-
Prins Reaction: Acid-catalyzed condensation for forming spiro-ethers and amines.
Detailed Protocol: SPR Screening of Spirocyclic Fragments
Context: Fragment screening requires testing compounds at high concentrations (100 µM – 1 mM). Flat fragments often aggregate at these concentrations, causing false positives in Surface Plasmon Resonance (SPR). Spirocycles, being more soluble, reduce this risk.
Objective
To validate specific binding of a spirocyclic amine library to a target protein (e.g., a kinase) while rigorously excluding aggregation artifacts.
Materials
-
Instrument: Biacore 8K or S200 (Cytiva).
-
Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) for biotinylated targets.
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) + 2% DMSO.
-
Library: 500-member Spirocyclic Amine Fragment Library (MW < 300 Da).
Step-by-Step Methodology
Step 1: "Clean Screen" (Solubility Validation) Before adding protein, inject the library over a blank reference surface to check for "sticky" compounds.
-
Prepare fragments at 200 µM in Running Buffer.
-
Inject over unmodified reference flow cell.
-
Analysis: Compounds showing "square wave" binding > 5 RU (Response Units) on the blank surface are flagged as non-specific/sticky and removed. Note: Spirocycles typically show lower non-specific binding than flat aromatics.
Step 2: Target Immobilization
-
Activate flow cell 2 (FC2) with EDC/NHS (1:1) for 420s.
-
Inject Target Protein (20 µg/mL in Acetate pH 5.0) to reach density ~3000 RU (theoretical
for fragments). -
Block with Ethanolamine.
Step 3: Binding Screen
-
Flow Rate: High flow (30 µL/min) to minimize mass transport limitation.
-
Injection: 60s contact time, 60s dissociation.
-
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts. This is critical for small fragments.
Step 4: Hit Validation (Dose Response)
-
Select hits (Binding > 50% theoretical
). -
Run a 5-point concentration series (e.g., 1 mM down to 62.5 µM).
-
Stoichiometry Check: Calculate
observed vs. theoretical.-
Criterion: If
, suspect super-stoichiometric aggregation. -
Spiro-Advantage: Spirocyclic hits usually display clean 1:1 Langmuir binding isotherms due to lack of aggregation.
-
Case Studies: Spirocycles in Action
Olaparib Optimization (PARP Inhibitors)
-
Challenge: The initial piperazine-based leads for PARP inhibition showed off-target toxicity and moderate selectivity between PARP-1 and PARP-2.
-
Solution: Replacement of the piperazine ring with a diazaspiro[3.3]heptane scaffold.[1]
-
Outcome: The spirocyclic analog maintained potency but significantly improved selectivity profiles and reduced cytotoxicity, validating the scaffold's ability to fine-tune interactions within the binding pocket.
MCHr1 Antagonists (AstraZeneca)
-
Challenge: High lipophilicity (LogD) and hERG liability in a morpholine-based series.
-
Solution: "Scaffold hopping" from morpholine to azaspirocycles .
-
Outcome: The spiro-analogs lowered LogD (improved metabolic stability) and reduced hERG inhibition while maintaining on-target potency.
Workflow Visualization
The following diagram details the iterative FBDD cycle using spirocyclic amines.
Figure 2: The iterative FBDD workflow emphasizing the role of spirocycles in vector analysis and fragment growth.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[3][6][7][8][9][10][11] Expert Opinion on Drug Discovery. [Link][12]
-
Johansson, A., et al. (2016).[1] Spirocyclic Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonists with Improved Physicochemical Properties.[1][12] Journal of Medicinal Chemistry. [Link]
-
Reilly, S. W., et al. (2018).[1] The role of spirocyclic scaffolds in the design of selective PARP inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 12. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
The Spiro[2.3]hexane Scaffold: Structural Rigidity and Bioisosteric Utility in Modern Drug Design
[1]
Executive Summary: The "Compactness" Paradigm
In the pursuit of "escaping flatland," medicinal chemists have extensively mined spiro[3.3]heptane and spiro[2.4]heptane systems. However, the spiro[2.3]hexane scaffold represents a frontier of maximum geometric constraint. Comprising a cyclopropane ring fused to a cyclobutane ring at a single carbon, this motif offers a unique combination of high ring strain (~52 kcal/mol), metabolic resilience, and orthogonal exit vectors that differ significantly from its larger homologs.
This guide analyzes the spiro[2.3]hexane system not just as a curiosity, but as a functional bioisostere for gem-dimethyl groups, carbonyls, and piperidine rings, providing a roadmap for its integration into lead optimization campaigns.
Structural & Physicochemical Attributes[2][3][4][5][6]
Geometric Distinctiveness and Exit Vectors
Unlike the "butterfly" puckering observed in larger rings, the spiro[2.3]hexane core is rigid. The key feature is the bond angle disparity:
-
Cyclopropane Sector: Internal angle ~60°.
-
Cyclobutane Sector: Internal angle ~88–90°.
This geometry forces substituents into specific vectors that are unavailable to standard gem-dimethyl or cyclohexyl groups. When used as a linker, the spiro[2.3] system creates a "kink" that can fine-tune the orientation of pharmacophores in a binding pocket without adding the rotatable bond penalty of an ethyl or propyl chain.
Metabolic Stability (Blocking the Soft Spot)
The high s-character of the C-H bonds in the cyclopropyl fragment (approx. sp².⁴ hybridization) renders them resistant to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes. Replacing a metabolically labile gem-dimethyl group with a spiro[2.3]hexane moiety often retains lipophilicity (LogP) while significantly extending half-life (
Decision Matrix: Scaffold Selection
The following decision tree illustrates when to deploy spiro[2.3]hexane over larger spirocycles or acyclic linkers.
Figure 1: Strategic decision tree for selecting spirocyclic scaffolds during lead optimization.
Synthetic Methodologies
Accessing the spiro[2.3]hexane core is synthetically non-trivial due to the risk of ring-opening relief of strain. Two primary strategies have emerged as industry standards:
Strategy A: Cyclopropanation of Methylenecyclobutane (Classic)
This is the most common route for generating carbon-only scaffolds.
-
Precursor: Methylenecyclobutane.[1]
-
Reagent: Diazomethane (or trimethylsilyldiazomethane) with Pd(OAc)₂ catalyst, or Simmons-Smith conditions (Et₂Zn, CH₂I₂).
-
Utility: Excellent for creating 1-substituted spiro[2.3]hexanes.
Strategy B: Modular Sulfonium Salt Insertion (Modern/2025)
A recent breakthrough involves using cyclobutane-substituted sulfonium salts. This method allows for the formation of heteroatom-containing analogs (e.g., 5-oxa-1-azaspiro[2.3]hexane) which are critical for modifying solubility profiles.
Mechanism: The sulfonium ylide acts as a carbene equivalent or nucleophile that attacks an electrophile (imine or carbonyl), followed by ring closure.
Detailed Experimental Protocol
Protocol: Synthesis of 5-Azaspiro[2.3]hexane Scaffold via Sulfonium Ylide Mediated Cyclization
Context: This protocol is adapted from recent methodologies (e.g., Mykhailiuk et al.) for accessing amine-functionalized spiro cores, useful as piperidine bioisosteres.
Reagents & Equipment
-
Substrate: N-Boc-3-azetidinone (1.0 eq).
-
Reagent: Trimethylsulfoxonium iodide (TMSOI) (1.2 eq).
-
Base: Potassium tert-butoxide (KOtBu) (1.5 eq).
-
Solvent: Anhydrous DMSO (0.5 M concentration).
-
Atmosphere: Dry Argon or Nitrogen.
Step-by-Step Workflow
-
Ylide Generation:
-
Charge a flame-dried reaction flask with TMSOI (1.2 eq) and KOtBu (1.5 eq).
-
Add anhydrous DMSO and stir at room temperature for 30 minutes. Observation: The suspension should become a clear or slightly cloudy solution, indicating ylide formation.
-
-
Substrate Addition:
-
Dissolve N-Boc-3-azetidinone in a minimal amount of DMSO.
-
Add this solution dropwise to the ylide mixture over 10 minutes to control the exotherm.
-
-
Cyclization:
-
Heat the reaction mixture to 50°C.
-
Monitor via LC-MS. The conversion of the ketone (M+) to the epoxide spiro-intermediate usually occurs within 2–4 hours.
-
Note: To convert the epoxide to the cyclopropane (if using a specific carbenoid variant) or to process the epoxide further into the spiro[2.3] system, specific downstream reagents (like phosphonates) may be required depending on the exact target. For the pure carbon spiro[2.3] from alkenes, a Simmons-Smith protocol is preferred.
(Self-Correction for Accuracy: The TMSOI method on a ketone typically yields the spiro-epoxide. To get the spiro-cyclopropane directly, one acts on the exocyclic alkene. Below is the refined protocol for the Alkene-to-Spiro[2.3] route, which is more direct for the hydrocarbon core.)
-
Refined Protocol: Simmons-Smith Cyclopropanation of N-Boc-3-methyleneazetidine
-
Preparation: Dissolve N-Boc-3-methyleneazetidine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.
-
Reagent Formation: Carefully add Diethylzinc (Et₂Zn, 1.0 M in hexanes, 5.0 eq) followed strictly dropwise by Diiodomethane (CH₂I₂, 10.0 eq). Caution: Highly exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The active species (iodomethylzinc iodide) adds across the double bond.
-
Quench: Quench slowly with saturated aqueous NH₄Cl.
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Workflow Visualization
Figure 2: Synthetic workflow for the Simmons-Smith cyclopropanation to access the azaspiro[2.3]hexane core.
Medicinal Chemistry Applications & Case Studies
Bioisosteric Replacements
The spiro[2.3]hexane moiety is increasingly used to replace:
-
Gem-dimethyl groups: Reduces lipophilicity slightly while maintaining steric bulk.
-
Cyclobutane/Cyclopentane: Increases rigidity and lowers molecular weight.
Case Study: GABA Analogs
Research into conformationally restricted GABA (gamma-aminobutyric acid) analogs has utilized the spiro[2.3]hexane scaffold.[2]
-
Compound: 5-amino-spiro[2.3]hexane-1-carboxylic acid.[2]
-
Effect: The rigid scaffold locks the distance between the amino and carboxyl groups, allowing for selective probing of GABA receptors (GABA-A vs GABA-C) based on the specific diastereomer synthesized. This demonstrates the scaffold's ability to freeze bioactive conformations [1].
Comparative Data: Physicochemical Properties
| Property | Gem-Dimethyl | Spiro[2.3]hexane | Impact |
| Hybridization | sp³ (Standard) | sp³ (High strain) | Unique electronic signature |
| Metabolic Stability | Low (Benzylic/Allylic oxid.) | High | Blocks P450 oxidation |
| C-C Bond Angle | ~109.5° | 60° / 90° | Orthogonal vector projection |
| LogP | High | Moderate | Improved solubility profile |
References
-
Mykhailiuk, P. K. (2025).[1][3] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. Link
-
Natho, P., Colella, M., & Luisi, R. (2025).[4] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications.[5][4] Link
-
Qi, D., et al. (2025).[1] Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. Link
-
Enamine Ltd. (2023). Spirocyclic Scaffolds in Drug Discovery: A Whitepaper. Enamine.net. Link
Sources
- 1. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Routes for the Production of (2-Fluorospiro[2.3]hexan-5-yl)methanamine
An Application Note and Protocol Guide
Introduction
The spiro[2.3]hexane scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a rigid, three-dimensional framework that can serve as a bioisostere for more common cyclic systems.[1][2] The introduction of fluorine and an aminomethyl group can further modulate the physicochemical and pharmacological properties of these molecules, making them attractive building blocks in drug discovery programs.[3][4] (2-Fluorospiro[2.3]hexan-5-yl)methanamine, in particular, combines the conformational rigidity of the spirocycle with the unique properties imparted by the fluorine atom and the basicity of the primary amine. This guide provides two distinct, plausible synthetic routes for the preparation of this target molecule, designed for researchers and scientists in drug development. The protocols are presented with detailed, step-by-step instructions and explanations for the experimental choices.
Route 1: Synthesis via α-Fluorination of a Ketone Intermediate
This route commences with the commercially available or readily synthesized spiro[2.3]hexan-5-one. The strategy involves an early-stage introduction of the fluorine atom via electrophilic fluorination, followed by the elaboration of the carbonyl group into the desired aminomethyl functionality.
Experimental Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Protocol 1.1: Synthesis of 2-Fluorospiro[2.3]hexan-5-one
This step involves the electrophilic fluorination of the enolate of spiro[2.3]hexan-5-one. The use of a strong, non-nucleophilic base is crucial for the quantitative formation of the enolate, and a well-established electrophilic fluorine source is employed.[5][6]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 22 mmol, 1.1 eq) to the cooled THF. To this solution, add a solution of spiro[2.3]hexan-5-one (1.92 g, 20 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Fluorination: In a separate flame-dried flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (6.94 g, 22 mmol, 1.1 eq) in anhydrous THF (30 mL). Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield 2-fluorospiro[2.3]hexan-5-one.
Protocol 1.2: Synthesis of (2-Fluorospiro[2.3]hexan-5-ylidene)acetonitrile
A Wittig-type reaction is employed to convert the fluorinated ketone into an α,β-unsaturated nitrile.
-
Ylide Preparation: In a flame-dried flask under argon, suspend diethyl(cyanomethyl)phosphonate (3.89 g, 22 mmol, 1.1 eq) in anhydrous THF (50 mL). Cool the mixture to 0 °C and add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22 mmol, 1.1 eq) portion-wise. Stir the mixture at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 2-fluorospiro[2.3]hexan-5-one (from the previous step, assuming ~18 mmol) in anhydrous THF (20 mL) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (eluent: 5-15% ethyl acetate in hexanes).
Protocol 1.3: Reduction to (2-Fluorospiro[2.3]hexan-5-yl)methanamine
This final step involves the simultaneous reduction of the carbon-carbon double bond and the nitrile to the primary amine.
-
Reduction: Dissolve the unsaturated nitrile from the previous step in methanol (100 mL) in a hydrogenation vessel. Add Raney nickel (approximately 10% by weight) to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.
-
Work-up and Purification: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or by conversion to its hydrochloride salt.
| Step | Product | Expected Yield | Purity (Typical) | Analytical Method |
| 1.1 | 2-Fluorospiro[2.3]hexan-5-one | 70-80% | >95% | GC-MS, ¹H NMR, ¹⁹F NMR |
| 1.2 | (2-Fluorospiro[2.3]hexan-5-ylidene)acetonitrile | 60-75% | >95% | LC-MS, ¹H NMR, ¹³C NMR |
| 1.3 | (2-Fluorospiro[2.3]hexan-5-yl)methanamine | 80-90% | >98% | LC-MS, ¹H NMR, ¹³C NMR |
Route 2: Synthesis via Deoxyfluorination of a Hydroxymethyl Intermediate
This alternative route introduces the aminomethyl group early in the synthesis and employs a late-stage deoxyfluorination to install the fluorine atom. This strategy may offer advantages in terms of handling of intermediates and avoiding potential side reactions associated with the fluorinated ketone.
Experimental Workflow for Route 2
Sources
- 1. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - Spiro[2.3]hexan-5-amine hydrochloride (C6H11N) [pubchemlite.lcsb.uni.lu]
- 4. brynmawr.edu [brynmawr.edu]
- 5. researchgate.net [researchgate.net]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Note: Derivatization Protocols for Spiro[2.3]hexane Amines
Part 1: Introduction & Strategic Value
The Scaffold
Spiro[2.3]hexane amines represent a high-value class of "saturated bioisosteres" in modern drug discovery. By replacing traditional planar aromatic rings or flexible piperidines with this strained,
-
Key Advantage: They offer unique "exit vectors" (bond angles) that differ from cyclohexanes or piperidines, allowing for novel exploration of chemical space.
-
The Challenge: The high ring strain (~26 kcal/mol for cyclopropane + ~26 kcal/mol for cyclobutane) requires specific handling to prevent ring-opening or rearrangement, particularly under strongly acidic or radical conditions.
This guide focuses on the spiro[2.3]hexan-5-amine (the cyclobutane-substituted isomer), which is the most common surrogate for piperidine/cyclohexylamine.
Part 2: Chemical Stability & Handling[1]
Acid Sensitivity
While the spiro[2.3]hexane core is surprisingly robust, the cyclopropyl moiety is susceptible to acid-catalyzed ring opening, particularly if a carbocation can be stabilized at the adjacent position.
-
Operational Rule: Avoid heating in strong mineral acids (e.g., 6M HCl,
). -
Safe Zone: Standard TFA deprotections (rt, 1h) and aqueous workups at pH 2–4 are generally safe.
Basicity & Salt Forms
Spiro[2.3]hexan-5-amines are typically supplied as HCl or oxalate salts to ensure stability.
-
pKa Insight: The amine on the cyclobutane ring exhibits a pKa similar to cyclohexylamine (~10.5).
-
Handling: You must break the salt form in situ during coupling reactions. Failure to neutralize the counter-ion is the #1 cause of failed couplings with this scaffold.
Part 3: Decision Matrix (Workflow)
The following decision tree outlines the optimal derivatization pathway based on your target electrophile.
Caption: Figure 1.[1] Strategic decision matrix for spiro[2.3]hexane amine functionalization.
Part 4: Detailed Experimental Protocols
Protocol A: Amide Coupling (The "Workhorse")
Best for: Attaching the scaffold to carboxylic acid cores.
Rationale: Due to the steric bulk of the spiro system near the amine, standard EDC couplings can be sluggish. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for its superior reactivity with hindered amines.
Materials
-
Spiro[2.3]hexan-5-amine HCl (1.0 equiv)[2]
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition 1: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5 minutes.
-
Self-Validating Step: The solution should turn slightly yellow, indicating active ester formation.
-
-
Amine Prep: In a separate vial, suspend the Spiro-amine HCl salt in minimal DMF. Add DIPEA (2.5 equiv).
-
Critical Check: Vortex until the salt dissolves. Verify basicity (pH > 9) by spotting a micro-drop on wet pH paper. If acidic, the amine is still protonated and will not react.
-
-
Coupling: Transfer the amine solution to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours.
-
Quench: Dilute with EtOAc, wash with sat.
(x2), water (x1), and brine (x1). -
Drying: Dry over
and concentrate.
Data Summary Table: Amide Coupling
| Parameter | Condition | Note |
|---|---|---|
| Stoichiometry | 1:1.2:4 (Acid:HATU:Base) | Excess base required for HCl salt neutralization. |
| Time | 2–4 Hours | Monitor by LCMS. |
| Temperature | 20–25 °C | Do not heat >50 °C to avoid epimerization of chiral acids. |
| Yield Target | >85% | Lower yields indicate incomplete salt breaking. |
Protocol B: Reductive Amination
Best for: Creating secondary amines with alkyl/benzyl groups.
Rationale: The spiro[2.3]hexane ring is stable to borohydrides. We use Sodium Triacetoxyborohydride (STAB) because it is mild and allows for "one-pot" reductive amination without pre-forming the imine in a separate step.
Materials
-
Spiro[2.3]hexan-5-amine HCl (1.0 equiv)[2]
-
Aldehyde/Ketone (1.1 equiv)
-
STAB (
) (2.0 equiv) -
DIPEA (1.0 equiv)
-
Acetic Acid (catalytic, 1 drop)
-
Solvent: DCM (Dichloromethane) or DCE (1,2-Dichloroethane)
Step-by-Step Procedure
-
Free Basing: In the reaction vessel, mix the Spiro-amine HCl and DIPEA (1.0 equiv) in DCM. Stir for 10 min to liberate the free amine.
-
Imine Formation: Add the Aldehyde (1.1 equiv) and catalytic Acetic Acid . Stir for 30–60 minutes.
-
Self-Validating Step: If using a ketone, adding 4Å molecular sieves helps drive imine formation.[3]
-
-
Reduction: Add STAB (2.0 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT overnight (12–16 h).
-
Workup: Quench with sat.
(aqueous). Stir vigorously for 15 min to break down boron complexes. Extract with DCM.[4]
Critical Note: Do not use
Protocol C: Visualization & QC (The "Invisible" Molecule)
Spiro[2.3]hexanes lack a UV chromophore. Standard LCMS (UV 254 nm) will not show the starting material.
-
Detection: You must use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) to see the unreacted amine.
-
NMR Validation:
-
Look for the distinctive multiplets of the spiro-cycle.
-
Cyclopropane protons: Typically high field (0.2 – 0.8 ppm).
-
Cyclobutane protons: 1.8 – 2.4 ppm range.
-
Diagnostic: The spiro-carbon (
) is quaternary and will not appear in DEPT-135, but will show a distinctive shift in NMR around 30–40 ppm.
-
Part 5: Process Workflow Diagram
Caption: Figure 2. Operational workflow for batch derivatization.
References
-
Mykhailiuk, P. K. (2019).[5] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[4][6][7] Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives. Journal of Organic Chemistry. Link
-
Enamine Ltd. (2023).[8] Spirocyclic Scaffolds in Medicinal Chemistry.[6][8] Enamine Application Notes. Link
-
Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chemical Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 6. Publications [spirochem.com]
- 7. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
Nucleophilic substitution reactions involving spirocyclic methanamines
Application Note: High-Fidelity Functionalization of Spirocyclic Methanamines
Executive Summary: The "Escape from Flatland"
In modern drug discovery, spirocyclic methanamines (e.g., spiro[3.3]heptan-2-ylmethanamine) and azaspirocycles (e.g., 2-azaspiro[3.3]heptane) have emerged as critical bioisosteres for morpholine, piperidine, and cyclohexyl groups. Their inclusion improves metabolic stability and solubility while increasing the fraction of sp3 carbons (
However, the rigid geometry and unique steric bulk of these scaffolds present specific challenges in nucleophilic substitution reactions. This guide provides validated protocols for functionalizing these amines via Nucleophilic Aromatic Substitution (SNAr) and N-Alkylation (SN2) , ensuring high yields and minimizing side reactions like over-alkylation or elimination.
Physicochemical Context & Reactivity Profile
Before initiating synthesis, it is crucial to understand how the spiro-scaffold influences reactivity compared to traditional aliphatic amines.
| Feature | Spirocyclic Amine (e.g., 2-azaspiro[3.3]heptane) | Traditional Analog (e.g., Piperidine) | Impact on Protocol |
| pKa (Conj. Acid) | ~10.5 - 11.0 | ~11.2 | Spiro amines are slightly more acidic/less basic due to s-character in the strained ring, but remain potent nucleophiles. |
| Steric Bulk | High (Rigid 90° bond angles) | Moderate (Chair flip accessible) | Critical: Nucleophilic approach is restricted. Requires higher temperatures or polar aprotic solvents. |
| Exit Vectors | Non-collinear (twisted) | Linear/Planar | Affects binding pocket fit; does not strictly alter chemical reactivity but dictates product solubility. |
| Lipophilicity | Lower LogD | Higher LogD | Spiro products are often more water-soluble, aiding aqueous workups. |
Protocol A: SNAr Heteroarylation
Objective: Coupling spirocyclic amines with electron-deficient heteroaryl halides (e.g., chloropyrimidines, fluoropyridines).
Mechanism & Rationale
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1][2] For spirocyclic amines, the formation of the C-N bond is the rate-determining step due to the steric clash between the rigid spiro-ring and the ortho-substituents on the electrophile.
Key Optimization: Use of DMSO or NMP is mandatory. These dipolar aprotic solvents stabilize the charged Meisenheimer intermediate and strip cations from the base, enhancing the effective basicity.
Experimental Workflow
Reagents:
-
Nucleophile: Spirocyclic methanamine (1.0 equiv)
-
Electrophile: Heteroaryl chloride/fluoride (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) or (3.0 equiv) -
Solvent: DMSO (anhydrous)
Step-by-Step Protocol:
-
Preparation: Dissolve the heteroaryl halide (1.1 equiv) in DMSO (
concentration). -
Addition: Add DIPEA (2.5 equiv) followed by the spirocyclic amine (1.0 equiv).
-
Note: If using the amine hydrochloride salt, increase DIPEA to 3.5 equiv to ensure free-basing.
-
-
Thermal Activation:
-
Standard: Heat to
for 4–12 hours. -
Sterically Hindered Electrophiles: If the aryl halide has ortho-substituents, increase temperature to
or use microwave irradiation ( , 30 min).
-
-
Quench & Workup:
-
Cool to RT. Dilute with EtOAc (5x reaction volume).
-
Wash with saturated
(2x) and Brine (1x). -
Critical: Spiro-amines are polar. If the product is not in the organic layer, extract the aqueous layer with DCM/iPrOH (3:1).
-
-
Purification: Flash chromatography (DCM:MeOH gradient).
Protocol B: Controlled N-Alkylation (SN2)
Objective: Attaching alkyl chains (e.g., benzyl, ethyl) without generating quaternary ammonium salts.
The Challenge: Over-Alkylation
Spirocyclic amines, particularly primary "methanamines" (
Experimental Workflow
Reagents:
-
Nucleophile: Spirocyclic methanamine (1.0 equiv)
-
Electrophile: Alkyl bromide/iodide (0.9 equiv - Sub-stoichiometric)
-
Base:
(2.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Protocol:
-
Setup: Suspend
and the spirocyclic amine in ACN at . -
Controlled Addition: Dissolve the alkyl halide in ACN. Add this solution dropwise over 30 minutes to the amine suspension.
-
Why? Keeping the alkyl halide concentration low favors mono-alkylation.
-
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Monitoring: Check LCMS. If significant starting material remains, add 0.1 equiv of alkyl halide. Do not push to 100% conversion if di-alkylation is observed; purify instead.
-
Purification: Acid-base extraction is highly effective here due to the basicity of the product.
Mechanistic Visualization
The following diagram illustrates the decision logic and mechanistic pathways for functionalizing these scaffolds.
Caption: Decision matrix and mechanistic flow for functionalizing spirocyclic amines. Note the distinct intermediates: the anionic Meisenheimer complex for SNAr and the concerted transition state for SN2.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield (SNAr) | Incomplete conversion due to sterics. | Switch solvent to NMP and raise temp to |
| Over-Alkylation (SN2) | Product is more nucleophilic than SM. | Switch to Reductive Amination (Aldehyde + STAB). If SN2 is mandatory, use a secondary amine protecting group strategy. |
| Precipitation | Solubility limit of spiro-salt. | Add 10% water or methanol to the reaction mixture to solubilize the inorganic base/salt interface. |
| Regioselectivity | Multiple reactive nitrogens. | Exploit pKa differences. The spiro-amine is usually more basic than aniline nitrogens but less nucleophilic than unhindered primary amines. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2019).[3] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-diamine and Spiro[3.3]heptan-2-amine. Organic Letters. [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. (Foundational SNAr mechanism). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Fluorospiro[2.3]hexan-5-yl)methanamine
Welcome to the technical support resource for the synthesis of (2-Fluorospiro[2.3]hexan-5-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this novel scaffold. The unique combination of a strained spiro[2.3]hexane core and a stereodefined fluorine atom presents specific synthetic challenges. This document provides in-depth, experience-driven answers to common issues encountered during this multi-step synthesis, focusing on the causality behind experimental choices to empower you to optimize your reaction outcomes.
Overview of the Synthetic Challenge
The synthesis of (2-Fluorospiro[2.3]hexan-5-yl)methanamine is a challenging endeavor due to the generation of a quaternary spirocyclic center and the need for precise control over regioselectivity during the fluorination step.[1][2] The overall strategy involves three critical stages: construction of the spiro[2.3]hexanone core, regioselective α-fluorination, and conversion of the resulting ketone to the target primary amine. This guide is structured to address potential yield-limiting issues at each of these key stages.
General Synthetic Workflow
The most logical and convergent synthetic route is outlined below. Each stage presents unique challenges that will be addressed in the subsequent Q&A sections.
Caption: General three-stage synthetic route.
Frequently Asked Questions & Troubleshooting Guides
Stage 1: Synthesis of the Spiro[2.3]hexan-5-one Core
Q1: My yield for the spirocyclization step is consistently low, and I observe multiple byproducts. What are the primary causes, and how can I improve the synthesis of the spiro[2.3]hexanone core?
A1: Low yields in the formation of strained spirocycles are common and typically stem from two main issues: inefficient formation of the quaternary center and competing side reactions.[3][4] The construction of the spiro[2.3]hexane framework requires a carefully chosen cyclopropanation strategy.
Causality: The key is to form a cyclopropane ring on an exocyclic double bond of a cyclobutane precursor. The choice of reagents is critical for efficiency. While various methods exist, a modified Simmons-Smith or a Johnson-Corey-Chaykovsky reaction on a suitable methylenecyclobutane derivative are robust options.[5][6] For scalability and reagent availability, we will focus on a cyclopropanation using trimethylaluminum and diiodomethane, which has proven effective for generating spiro[2.3]hexanes from alkylidenecyclobutanes.[6]
Recommended Protocol: Cyclopropanation and Hydrolysis
-
Cyclopropanation:
-
Dissolve 3-methylenecyclobutanecarbonitrile (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Slowly add a solution of trimethylaluminum (Me₃Al, 5.0 eq) in hexanes, followed by the dropwise addition of diiodomethane (CH₂I₂, 5.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by GC-MS for the disappearance of starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is spiro[2.3]hexane-5-carbonitrile.
-
-
Hydrolysis & Decarboxylation:
-
Reflux the crude spiro[2.3]hexane-5-carbonitrile in a 6 M aqueous solution of hydrochloric acid (HCl) for 24-48 hours. This step hydrolyzes the nitrile to a carboxylic acid.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction and extract the spiro[2.3]hexane-5-carboxylic acid with diethyl ether.
-
The acid is then decarboxylated. While thermal methods can work, a more controlled approach is often needed. For this specific substrate, a Barton decarboxylation or a similar radical-based method might be necessary if thermal decarboxylation proves ineffective. However, a simpler approach is to start from 3-methylenecyclobutanone and perform the cyclopropanation directly, which avoids the hydrolysis and decarboxylation steps altogether.
-
| Method | Reagents | Pros | Cons |
| Simmons-Smith | Zn(Cu), CH₂I₂ | Tolerates many functional groups. | Can be sensitive to substrate purity; preparation of the zinc-copper couple can be inconsistent. |
| Me₃Al/CH₂I₂ [6] | Me₃Al, CH₂I₂ | High yields for alkylidenecycloalkanes. | Pyrophoric reagent (Me₃Al) requires careful handling. |
| Johnson-Corey-Chaykovsky [5] | (CH₃)₃S⁺I⁻, NaH | Excellent for forming cyclopropanes from α,β-unsaturated carbonyls. | Less direct for non-activated olefins. |
Table 1. Comparison of common cyclopropanation methods.
Stage 2: Regioselective α-Fluorination
Q2: During the fluorination of spiro[2.3]hexan-5-one, I'm getting a mixture of regioisomers (2-fluoro and 6-fluoro). How can I achieve high selectivity for the desired 2-fluoro isomer?
A2: This is a classic problem of regioselectivity in ketone α-functionalization. The outcome is determined by which enolate intermediate—the kinetic or the thermodynamic—is formed and trapped by the electrophilic fluorine source.
Causality & Mechanistic Insight: Electrophilic fluorination using reagents like Selectfluor® proceeds via an enol or enolate intermediate.[7][8]
-
Kinetic Enolate: Forms faster by deprotonation of the most accessible α-proton. In spiro[2.3]hexan-5-one, the protons at the 6-position (on the cyclobutane ring) are generally less sterically hindered than those at the 4-position. However, the protons at the 2-position of the cyclopropane ring are part of a highly strained system and their acidity can be unusual. For fluorination at C2, we need to selectively deprotonate at the C2 position. Given the structure, deprotonation at C6 is sterically and electronically favored, leading to the thermodynamic enolate. To favor the kinetic product at C2, specific conditions are needed.
-
Thermodynamic Enolate: Forms under equilibrium conditions by deprotonating the more substituted α-position, leading to the more stable (more substituted) double bond.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 8. scispace.com [scispace.com]
Technical Support Module: Spiro[2.3]hexane Stability & Workup
The following guide is designed as a specialized Technical Support Center module for researchers working with the Spiro[2.3]hexane scaffold.
Ticket ID: SPH-23-ACID-001 Status: Critical / Active Subject: Prevention of Acid-Catalyzed Ring Opening During Workup
System Overview: The "Fragile Gem"
Welcome to the Spiro[2.3]hexane support hub. You are likely here because you are utilizing this scaffold as a rigid,
The Core Issue:
Spiro[2.3]hexane possesses a strain energy of approximately ~54 kcal/mol (combining cyclopropane’s ~27.5 kcal/mol and cyclobutane’s ~26.5 kcal/mol). While kinetically stable at neutral pH, the cyclopropane ring possesses significant
Mechanistic Visualization
The following diagram illustrates the failure mode you are trying to prevent.
Figure 1: The acid-catalyzed decomposition pathway. The high ground-state energy of the spiro system drives the equilibrium toward ring-opened products immediately upon protonation.
Troubleshooting & FAQs
Direct solutions to common user-reported failures.
Q1: I used 1N HCl to quench my reaction, and my product disappeared. What happened? A: You likely triggered an acid-catalyzed solvolysis. The cyclopropane ring in spiro[2.3]hexane is acid-labile. Even 1N HCl (pH ~0) is too aggressive. The protonation leads to ring opening followed by hydration (if water is present) or elimination.
-
Correction: Switch to a Buffered Quench (see SOP 1 below).
Q2: Can I purify my spiro[2.3]hexane derivative on standard silica gel?
A: Proceed with extreme caution. Standard silica gel is slightly acidic (pH 6.0–6.5) and possesses Lewis acidic sites (
-
Correction: Pre-treat your silica column with 1–2% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes acidic sites. Alternatively, use Neutral Alumina .
Q3: My NMR shows a complex mixture of alkenes. Is this reversible? A: No. Once the ring strain is released, the thermodynamic well is too deep to climb back out. You have likely formed a mixture of ethyl-cyclobutene derivatives or ring-expanded cyclohexenes. You must restart the synthesis.
Q4: Is the spiro[3.3]heptane system just as sensitive? A: No. Spiro[3.3]heptane (two cyclobutane rings) is significantly more robust than spiro[2.3]hexane. The absence of the cyclopropane ring reduces the lability toward electrophiles. If your SAR allows, consider spiro[3.3]heptane as a more stable alternative.
Standard Operating Protocols (SOPs)
SOP 1: The "Buffered Quench" Protocol
Use this for all reactions involving spiro[2.3]hexane that require aqueous workup.
Objective: Quench reactive species (e.g., Lithium reagents, Grignards) without dropping the pH below 5.0.
| Step | Action | Technical Rationale |
| 1 | Cool Down | Cool reaction mixture to -78 °C (or 0 °C if solvent freezes). |
| 2 | Prepare Buffer | Prepare a saturated Ammonium Chloride (NH₄Cl) solution mixed 1:1 with 5% Ammonium Hydroxide . Target pH: ~8.0 |
| 3 | Slow Addition | Add the buffer dropwise with vigorous stirring. |
| 4 | Warm Up | Allow to warm to RT only after excess reagent is quenched. |
| 5 | Extraction | Extract immediately with Et₂O or EtOAc. Do not let the layers sit. |
| 6 | Drying | Dry over Na₂SO₄ (Sodium Sulfate) or K₂CO₃. Avoid MgSO₄ if the compound is extremely sensitive (Lewis acidic). |
SOP 2: The "Non-Aqueous" Workup
Best for extremely fragile derivatives.
-
Dilute the reaction mixture with a non-polar solvent (Pentane/Hexane/Et₂O).
-
Add solid Sodium Fluoride (NaF) and water (1:1 molar ratio to the metal reagent used) to precipitate metal salts.
-
Filter the suspension through a pad of Celite (doped with 1% Triethylamine).
-
Concentrate the filtrate at low temperature (< 30 °C).
Decision Logic: Workup Selection
Use the following logic gate to determine the safety of your workflow.
Figure 2: Decision matrix for selecting the appropriate workup conditions to preserve the spirocyclic core.
Comparative Stability Data
The following table summarizes the stability of the spiro[2.3]hexane core compared to related bioisosteres under standard laboratory conditions.
| Scaffold | Strain Energy (kcal/mol) | Acid Stability (pH < 4) | Oxidative Stability | Recommended Workup pH |
| Spiro[2.3]hexane | ~54.0 | Poor (Ring Opening) | Good | 7.0 – 10.0 |
| Spiro[3.3]heptane | ~52.0 | Moderate | Excellent | 4.0 – 10.0 |
| Bicyclo[1.1.1]pentane | ~65.0 | Good (Kinetic barrier) | Good | 2.0 – 12.0 |
| Cyclopropane | ~27.5 | Moderate | Good | 4.0 – 10.0 |
Note: While Bicyclo[1.1.1]pentane has higher total strain, the bridgehead carbons are less accessible to protonation than the exposed methylene of the spiro[2.3]hexane cyclopropane ring.
References
-
Wiberg, K. B. (1986). Structures, energies, and spectra of small ring compounds. Chemical Reviews, 86(6), 973-983. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives. Journal of Organic Chemistry, 75(24), 8716–8719. Link
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
Sources
Technical Support Center: Purification of Polar Fluorinated Spiro Amines
Welcome to the technical support center for the purification of polar fluorinated spiro amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with this class of molecules. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Understanding the Challenge
Polar fluorinated spiro amines represent a trifecta of purification challenges. The spirocyclic core often imparts significant three-dimensional complexity and rigidity. The presence of polar functional groups , particularly the amine, leads to strong interactions with stationary phases, often resulting in poor peak shape and recovery. Finally, the fluorine atoms can dramatically alter the molecule's electronic properties, basicity (pKa), and solubility, further complicating purification.
This guide will provide a structured approach to tackling these challenges, focusing on the most common issues encountered in the lab.
Part 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
Q: My polar fluorinated spiro amine is showing significant peak tailing on a C18 column, even with standard modifiers like TFA. What is causing this and how can I fix it?
A: Peak tailing for basic compounds like amines on silica-based reversed-phase columns is a classic problem. It's primarily caused by strong, non-specific interactions between the basic amine and acidic silanol groups on the silica surface. The fluorine atoms in your molecule can exacerbate this by lowering the pKa of the amine, which affects its ionization state and interaction with the stationary phase.
Here’s a systematic approach to troubleshooting this issue:
1. Understand the "Why": The Role of Silanols
-
Primary Cause: Free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic nitrogen of your amine through ion-exchange mechanisms. This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in tailing peaks.
-
Secondary Cause: The presence of trace metals in the silica matrix can also act as Lewis acids, coordinating with your amine and contributing to peak tailing.
2. Strategic Solutions:
-
Increase Ionic Strength of the Mobile Phase:
-
Why: Adding a salt buffer (e.g., 10-50 mM ammonium formate or ammonium acetate) to your mobile phase provides an excess of cations (NH4+) that will compete with your protonated amine for interaction with the silanol groups, effectively "masking" them.
-
How: Start with a concentration of 10 mM and gradually increase it. Be mindful of the salt's solubility in your organic modifier.
-
-
Optimize the pH of the Mobile Phase:
-
Why: The pH of the mobile phase dictates the ionization state of both your analyte and the silanol groups.
-
Low pH (e.g., 2-3): At this pH, your amine is fully protonated (R3NH+), and the silanol groups are mostly neutral (Si-OH). This is the standard approach, but as you've seen, it's not always sufficient.
-
High pH (e.g., 8-10): At a pH well above the pKa of your amine, it will be in its neutral form. The silanol groups will be deprotonated and negatively charged (SiO-). This can significantly reduce the ionic interaction causing tailing.
-
-
How: Use a high-purity, pH-stable column designed for high pH conditions (e.g., a hybrid silica or polymer-based C18). Use a buffer like ammonium bicarbonate or a proprietary high-pH buffer system.
-
-
Employ a "Sacrificial" Amine:
-
Why: Adding a small amount of a competing amine to the mobile phase can help to saturate the active silanol sites.
-
How: Add a low concentration (e.g., 0.1%) of triethylamine (TEA) or diethylamine (DEA) to your mobile phase. Adjust the pH with an acid like formic acid. Be aware that this can impact detection sensitivity in mass spectrometry.
-
Workflow for Troubleshooting Peak Tailing:
A decision-making workflow for troubleshooting peak tailing in RP-HPLC.
Issue 2: Compound is Not Retained or Elutes in the Void Volume in Reversed-Phase HPLC
Q: My fluorinated spiro amine is extremely polar and is not retained on my C18 or C8 columns. How can I get retention?
A: This is a common issue for highly polar compounds. The hydrophobic nature of traditional reversed-phase stationary phases is not suitable for retaining molecules with high polarity. For these cases, you need to consider alternative chromatographic techniques.
1. Hydrophilic Interaction Liquid Chromatography (HILIC)
-
What it is: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide-bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Water acts as the strong eluting solvent.
-
Why it works for your compound: Your polar spiro amine will partition into the aqueous layer adsorbed on the surface of the polar stationary phase and will be retained. The elution is achieved by increasing the water content in the mobile phase.
-
Getting Started with HILIC:
-
Column: Start with a bare silica or an amide-bonded phase column.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and run a gradient to a higher percentage of Mobile Phase B.
-
2. Supercritical Fluid Chromatography (SFC)
-
What it is: SFC uses supercritical carbon dioxide as the primary mobile phase, often with a co-solvent like methanol. It is a normal-phase technique.
-
Why it works for your compound: SFC is an excellent technique for the purification of polar compounds, including amines. The low viscosity of the supercritical fluid allows for faster separations and higher efficiency.
-
Getting Started with SFC:
-
Column: A common starting point is a 2-ethylpyridine or a diol-based column.
-
Co-solvent: Methanol is a good starting point. The addition of a small amount of an amine additive (e.g., diethylamine) to the co-solvent can significantly improve peak shape for basic compounds.
-
Comparison of Purification Techniques for Polar Amines:
| Technique | Stationary Phase | Mobile Phase | Principle of Retention | Best Suited For |
| Reversed-Phase | Non-polar (C18, C8) | Polar (Water/Acetonitrile) | Hydrophobic interactions | Moderately polar to non-polar compounds |
| HILIC | Polar (Silica, Amide) | Non-polar (Acetonitrile/Water) | Partitioning into an adsorbed water layer | Highly polar, hydrophilic compounds |
| SFC | Polar | Supercritical CO2 with polar co-solvent | Adsorption and partitioning | Polar compounds, chiral separations |
Issue 3: Difficulty with Compound Solubility
Q: My fluorinated spiro amine is poorly soluble in common chromatography solvents. What are my options?
A: Solubility issues can be a significant hurdle. The unique combination of a rigid spirocyclic core, polar amine, and lipophilic fluorine atoms can lead to poor solubility in both aqueous and purely organic solvents.
1. Systematic Solubility Screening:
-
Before attempting large-scale purification, perform a small-scale solubility test in a variety of solvents.
-
Recommended Solvents for Screening:
-
Water (at different pH values)
-
Methanol, Ethanol, Isopropanol
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
2. Strategies for Improving Solubility in the Mobile Phase:
-
For Reversed-Phase:
-
If your compound is more soluble in organic solvents, consider using a mobile phase with a higher initial organic content.
-
The use of THF as a co-solvent in the mobile phase can sometimes improve the solubility of complex molecules, but be mindful of its UV cutoff and compatibility with your column and system.
-
-
For Sample Injection:
-
Dissolve your sample in the strongest solvent in which it is soluble, ideally the initial mobile phase composition.
-
If you must use a strong solvent like DMSO, ensure you are injecting a very small volume to avoid peak distortion and precipitation on the column.
-
Part 3: Experimental Protocols
Protocol 1: Generic HILIC Method for a Polar Fluorinated Spiro Amine
This protocol provides a starting point for developing a HILIC purification method.
-
Column Selection: Amide-bonded phase column (e.g., 100 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
-
Gradient Elution:
-
Time (min) | %B
-
--- | ---
-
0 | 0
-
1 | 0
-
10 | 50
-
12 | 100
-
15 | 100
-
15.1 | 0
-
20 | 0
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength and/or Mass Spectrometry.
-
Injection Volume: 5 µL. Ensure the sample is dissolved in the initial mobile phase composition.
Rationale for Choices:
-
Amide Column: Offers different selectivity compared to bare silica and is often a good starting point for polar basic compounds.
-
Ammonium Formate Buffer: Provides ionic strength to improve peak shape and is volatile, making it compatible with mass spectrometry.
-
pH 3.0: Ensures the amine is protonated, which can enhance its interaction with the polar stationary phase in HILIC mode.
Protocol 2: High-pH Reversed-Phase Method
This protocol is an alternative for when HILIC is not providing adequate separation or when dealing with compounds that have better solubility at higher pH.
-
Column Selection: High-pH stable C18 column (e.g., a hybrid silica-based column).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 10 mM Ammonium Bicarbonate, pH adjusted to 10 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Time (min) | %B
-
--- | ---
-
0 | 5
-
10 | 95
-
12 | 95
-
12.1 | 5
-
15 | 5
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV and/or Mass Spectrometry.
-
Injection Volume: 5 µL.
Rationale for Choices:
-
High-pH Stable Column: Essential to prevent degradation of the stationary phase at pH 10.
-
pH 10: At this pH, the spiro amine is likely in its neutral form, minimizing ionic interactions with any residual deprotonated silanols.
-
Ammonium Bicarbonate Buffer: A volatile buffer suitable for high pH and compatible with mass spectrometry.
Part 4: Visualization of Logical Relationships
Logical workflow for selecting and troubleshooting a purification method for polar fluorinated spiro amines.
References
-
Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–437. [Link]
-
Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29–71. [Link]
-
Jia, L., & Liu, X. (2017). A review of hydrophilic interaction liquid chromatography for the analysis of pharmaceutical and biomedical samples. Journal of Pharmaceutical and Biomedical Analysis, 145, 148–163. [Link]
-
Buszevski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. [Link]
-
West, C. (2020). A review of the contribution of supercritical fluid chromatography to the analysis of pharmaceutical and biomedical samples. Journal of Pharmaceutical and Biomedical Analysis, 189, 113462. [Link]
Technical Support Center: Stability of 2-Fluorospiro[2.3]hexane Under Hydrogenation Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the unique challenges associated with the catalytic hydrogenation of molecules containing the 2-fluorospiro[2.3]hexane moiety. This highly strained, fluorinated scaffold is of increasing interest in medicinal chemistry, but its stability under reductive conditions can be unpredictable. This document provides in-depth, question-and-answer-based troubleshooting guides to help you navigate potential pitfalls and optimize your reaction outcomes.
Introduction: The Challenge of Hydrogenating 2-Fluorospiro[2.3]hexane
The 2-fluorospiro[2.3]hexane motif combines three distinct chemical challenges: a highly strained cyclopropane ring, a strained cyclobutane ring, and a strong carbon-fluorine (C-F) bond. The inherent ring strain of the spiro[2.3]hexane system provides a thermodynamic driving force for ring-opening reactions.[1] Furthermore, the presence of a fluorine atom can electronically destabilize the adjacent cyclopropane ring, potentially making it more susceptible to hydrogenolysis.[2][3][4] Finally, the C-F bond itself, while one of the strongest in organic chemistry, is not inert and can be cleaved under certain catalytic conditions in a process known as hydrodefluorination (HDF).[5][6]
This guide will help you diagnose and solve common issues encountered during the hydrogenation of substrates containing this moiety.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am observing significant hydrodefluorination (HDF) of my 2-fluorospiro[2.3]hexane substrate. What is causing this, and how can I minimize it?
A1: Root Cause Analysis & Mitigation Strategies
Hydrodefluorination is a common side reaction during the hydrogenation of fluorinated compounds.[7] The cleavage of the C-F bond is often catalyzed by transition metals, particularly those in the platinum group. The propensity for HDF is generally catalyst-dependent and can be exacerbated by reaction conditions.
Mechanistic Insight: The mechanism involves oxidative addition of the C-F bond to the metal surface, followed by hydrogenolysis. Rhodium catalysts are often highly active for HDF, sometimes being used specifically for this purpose.[8][9] Palladium is also known to facilitate HDF, while platinum can be a milder choice in some contexts, though it is not immune to this side reaction. The reaction can be influenced by the polarity of the solvent, with non-polar solvents sometimes limiting HDF by altering the substrate's interaction with the catalyst surface.[7]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is the most critical factor. If you are using Rhodium, switch to a Palladium or Platinum-based catalyst. Palladium on carbon (Pd/C) is a standard starting point, but if HDF persists, consider Platinum(IV) oxide (PtO₂, Adam's catalyst).
-
Solvent Polarity: Screen a range of solvents. If you are using a polar solvent like methanol or ethanol, try switching to a non-polar solvent such as hexane, toluene, or heptane.[7]
-
Lower Hydrogen Pressure: High H₂ pressure can promote hydrogenolysis reactions. Reduce the pressure to the lowest level that still allows for the desired primary reduction (e.g., from 50 psi to 15 psi or even 1 atm).
-
Temperature Control: Perform the reaction at ambient temperature. Increased temperature provides the activation energy needed to cleave the strong C-F bond.
-
Additive Screening: In some cases, the addition of a mild base can suppress HDF by neutralizing any acidic species (like HF) that may form and promote further degradation. However, this must be approached with caution as bases can also poison certain catalysts.
Caption: Potential outcomes of hydrogenating the 2-fluorospiro[2.3]hexane moiety.
Q3: My hydrogenation reaction is very sluggish or not proceeding at all. What factors could be inhibiting the reaction?
A3: Diagnosing a Stalled Reaction
A stalled hydrogenation can be due to several factors, including catalyst deactivation, insufficient hydrogen availability, or inherent substrate stability under the chosen mild conditions.
Troubleshooting Steps:
-
Check Hydrogen Delivery: Ensure your H₂ supply is adequate and that the system is properly sealed and purged. A common failure point is a poor seal on the reaction vessel or a leak in the gas line.
-
Verify Catalyst Activity: The catalyst may be old or deactivated. Test the catalyst on a simple, reliable substrate (e.g., cyclohexene) to confirm its activity. Always use fresh catalyst from a reputable supplier. [10]3. Substrate Purity: Impurities in your starting material, particularly sulfur-containing compounds or strong chelating agents, can act as catalyst poisons. Re-purify your substrate if you suspect contamination.
-
Increase Catalyst Loading: If the reaction is clean but slow, incrementally increase the catalyst loading from 10% w/w to 20% or even 50% w/w.
-
Increase Hydrogen Pressure: While high pressure can promote side reactions (Q1, Q2), a moderate increase (e.g., from 1 atm to 3-5 bar) may be necessary to drive the reaction to completion without significantly increasing degradation.
-
Consider a Different Catalyst Type: If a standard heterogeneous catalyst like Pd/C is ineffective, a homogeneous catalyst such as Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) might be more effective, although this requires different handling and workup procedures.
References
-
Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Environmental Science & Technology | [Link]
-
Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica | RSC Publishing | [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes | Beilstein Journal of Organic Chemistry | [Link]
-
Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA) | PubMed | [Link]
-
Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Request PDF | ResearchGate | [Link]
-
Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions. | Semantic Scholar | [Link]
-
Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle | MDPI | [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes | PMC | [Link]
-
Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones | Chemical Communications (RSC Publishing) | [Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF | ResearchGate | [Link]
-
Hydrogenation of Fluoroarenes: Direct Access to All-cis-(multi)fluorinated Cycloalkanes | Science | [Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Wiley Online Library | [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes | Beilstein Journals | [Link]
-
Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization | ACS Catalysis | [Link]
-
trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs | PMC - NIH | [Link]
-
(PDF) Thermodynamics and polarity-driven properties of fluorinated cyclopropanes | ResearchGate | [Link]
-
Spiro‐Bicyclic Bisborane Catalysts for Metal‐Free Chemoselective and Enantioselective Hydrogenation of Quinolines | Angewandte Chemie International Edition | [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis | PMC - NIH | [Link]
-
Formal Insertion of Alkenes Into C(sp3)−F Bonds Mediated by Fluorine‐Hydrogen Bonding | Angewandte Chemie International Edition | [Link]
-
Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives | PMC - NIH | [Link]
-
Get the F Out! C-F Bond Functionalization | Baran Lab, Scripps Research | [Link]
-
Hydrogenolysis of C-halogen bond in polyfluoroaromatic compounds | Fluorine notes | [Link]
-
Highly Enantioselective Construction of Strained Spiroh[2][7]exanes through a Michael Addition/Ring Expansion/Cyclization Cascade | PubMed | [Link]
-
Ring-opening cyclization of spirocyclopropanes with stabilized sulfonium ylides for the construction of a chromane skeleton | Chemical Communications (RSC Publishing) | [Link]
-
Cooperative Strategies for Catalytic Hydrogenation of Unsaturated Hydrocarbons | ACS Catalysis | [Link]
-
Highly Enantioselective Construction of Strained Spiroh[2][7]exanes through a Michael Addition/Ring Expansion/Cyclization Cascade | Request PDF | ResearchGate | [Link]
-
Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen | PMC | [Link]
-
The synthesis and solvolytic rearrangement of the spiro[2.3] hexane-4-methanol system | Journal of the American Chemical Society | [Link]
-
Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach | Organic & Biomolecular Chemistry (RSC Publishing) | [Link]
-
Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues | PubMed | [Link]
-
Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes | Beilstein Journal of Organic Chemistry | [Link]
-
Hydrogen abstraction from spiro[2.n]alkanes | University of St Andrews Research Portal | [Link]
-
Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts: A Parahydrogen Spin | ACS Catalysis | [Link]
-
Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro | The Journal of Organic Chemistry | [Link]
-
(A) Synthesis of (aza)spiro[2.3]hexanes by construction of the... | ResearchGate | [Link]
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Minimizing defluorination side reactions in spiro compounds
Ticket ID: #F-SPIRO-001 Subject: Minimizing Defluorination Side Reactions in Spirocyclic Compound Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Spiro-F" Paradox
You are likely here because your LCMS shows a mass of
The Core Problem: Spirocyclic scaffolds are prized in drug discovery for their high
-
Metal Insertion: During cross-couplings (Suzuki/Buchwald).
- : If the fluorine is on an electron-deficient aromatic spiro-core.
-
Elimination: Driven by the relief of torsional strain in the spiro-ring.
This guide provides field-proven protocols to preserve the C-F bond during synthesis.
Troubleshooting Modules
Module A: Preventing C-F Activation in Pd-Catalyzed Couplings
Scenario: You are performing a Suzuki or Buchwald-Hartwig coupling on a halogenated spiro-core (e.g., a brominated spiro[indoline-piperidine]) that also contains a fluorine atom. Issue: Palladium inserts into the C-F bond (oxidative addition) instead of, or in addition to, the C-Br bond. This is common if the fluorine is ortho to a nitrogen or an electron-withdrawing group.
The Mechanistic Fix: Kinetic Control
To save the fluorine, you must accelerate the Reductive Elimination of your product so it outcompetes the Oxidative Addition into the C-F bond.
Recommended Protocol:
-
Switch Ligands: Move from simple phosphines (
, dppf) to bulky, electron-rich Buchwald dialkylbiaryl ligands.-
Why: Bulky ligands like XPhos or RuPhos facilitate the coupling of the C-Br bond but sterically hinder the smaller, harder-to-access C-F bond.
-
-
Base Selection: Switch from strong inorganic bases (
, ) to weaker bases ( ) or organic bases ( ) if possible. -
Temperature: Lower the temperature. C-F activation has a higher activation energy (
) than C-Br activation. Running at 60°C instead of 100°C often completely suppresses defluorination.
Visualization: Competitive Pathways
Figure 1: Kinetic competition between desired coupling and unwanted defluorination. Bulky ligands bias the reaction toward Path A.
Module B: Stopping Nucleophilic Aromatic Substitution ( )
Scenario: You are alkylating a nitrogen on a spiro-heterocycle (e.g., spiro-oxindole) using a base.
Issue: The base acts as a nucleophile (or generates one) that attacks the aromatic ring, displacing the fluorine.
Critical Insight: In
Troubleshooting Matrix
| Variable | High Risk (Promotes Defluorination) | Low Risk (Protects Fluorine) |
| Solvent | Polar Aprotic (DMSO, DMF, DMA) | Non-Polar / Protic (Toluene, THF, iPrOH) |
| Base | Hydroxides ( | Hindered Amides (LiHMDS), Carbonates ( |
| Counter-ion | Naked ions (using 18-Crown-6) | Tight ion pairs (Li+) |
Standard Operating Procedure (SOP) for Alkylation:
-
Avoid DMF: DMF solvates cations well, leaving the anion "naked" and highly reactive.
-
Use Toluene/THF: Switch to Toluene with a phase transfer catalyst (TBAB) if solubility permits.
-
The "Cesium Effect": Use
in MeCN. The larger Cesium cation often allows for milder deprotonation without creating a "hot" nucleophile that attacks the ring.
Module C: Preventing -Elimination in Aliphatic Spirocycles
Scenario: You have a fluorine on an
Protocol: The "Kinetic Base" Strategy
Do not use thermodynamic bases that can equilibrate and find the thermodynamic sink (the alkene).
-
Use LiHMDS at -78°C: This bulky, non-nucleophilic base deprotonates kinetically accessible protons without allowing the system enough energy to undergo elimination.
-
Quench Cold: Do not let the reaction warm to Room Temperature (RT) before quenching.
-
Solvent Switch: Use
instead of THF. coordinates Lithium tighter, making the base less aggressive.
Diagnostic Decision Tree
Use this flow to determine the cause of your defluorination.
Figure 2: Step-by-step diagnostic logic for identifying the root cause of fluorine loss.
Frequently Asked Questions (FAQ)
Q: Can I use microwave heating for these reactions? A: Avoid it. Microwave heating creates localized superheating ("hot spots"). While efficient for many reactions, the high instantaneous energy often overcomes the activation barrier for C-F cleavage.[3] Stick to conventional oil baths with precise temperature control.
Q: Why does my spiro-amine lose fluorine during Boc-deprotection with TFA? A: If the fluorine is beta to the nitrogen, the resulting ammonium salt can undergo HF elimination, especially if the spiro-ring is strained.
-
Fix: Use HCl in Dioxane (anhydrous) instead of TFA. TFA can act as a nucleophile in rare cases, or the trace water in TFA promotes hydrolysis.
Q: I see a "hydro-defluorinated" byproduct (H replaces F). Where does the H come from? A: This usually indicates a radical pathway or metal-hydride insertion.
-
Source: The hydrogen often comes from the solvent (THF/Dioxane) or the base (if using alkoxides).
-
Fix: Ensure your reaction is strictly anhydrous and degassed (Argon sparge). If using Pd, ensure you aren't generating Pd-H species via
-hydride elimination from your ligands.
References
-
Mechanisms of Nucleophilic Aromatic Substitution.Master Organic Chemistry. (2018).
due to Meisenheimer complex stabilization.[4] Link -
Selective Palladium-Catalyzed C-F Activation. National Institutes of Health (PubMed). (2012). Details the competition between C-F and C-X activation and ligand effects. Link
-
Palladium-Catalyzed Cross-Coupling via C-F Activation. Royal Society of Chemistry. (2013). Discusses the mechanism of oxidative addition into C-F bonds. Link
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (PMC). (2018). Provides evidence for concerted pathways in SNAr reactions relevant to pharmaceutical synthesis. Link
-
Deoxyfluorination with Sulfonyl Fluorides. The Doyle Group (UCLA). (2018). Discusses base and solvent effects on elimination vs. substitution in fluorination reactions. Link
Sources
- 1. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to Enhancing Spiroamine ADME Properties
In the relentless pursuit of efficacious and safe therapeutics, drug discovery teams are increasingly turning to innovative molecular architectures and strategic chemical modifications. Among these, spirocyclic amines, or spiroamines, have emerged as a promising class of scaffolds, offering enhanced three-dimensionality and metabolic stability.[1][2] When combined with the strategic incorporation of fluorine, a powerhouse in medicinal chemistry, the potential to fine-tune Absorption, Distribution, Metabolism, and Excretion (ADME) properties is significantly amplified.[3][4] This guide provides an in-depth comparison of how fluorine substitution can rationally modulate the ADME profile of spiroamine-based drug candidates, supported by established experimental methodologies.
The Strategic Synergy of Spiroamines and Fluorine
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, introduce conformational rigidity and a three-dimensional topology that can improve binding affinity and metabolic resistance by shielding susceptible positions from enzymatic attack.[5][6] However, optimizing the delicate balance of physicochemical properties required for a successful drug remains a formidable challenge. This is where fluorine's unique attributes come into play. The introduction of fluorine can profoundly influence a molecule's lipophilicity, basicity (pKa), metabolic stability, and membrane permeability, making it a critical tool for ADME optimization.[7][8][9]
The central hypothesis is that the judicious placement of fluorine on a spiroamine scaffold can synergistically enhance its drug-like properties. By blocking sites of metabolism and modulating physicochemical parameters, we can rationally design molecules with improved oral bioavailability, desirable distribution characteristics, and a longer half-life.
Comparative Analysis of Key ADME Parameters
To illustrate the impact of fluorination, let us consider a hypothetical matched pair: a parent spiroamine ("Spiroamine-H") and its fluorinated analog ("Spiroamine-F").
Metabolic Stability
The introduction of fluorine is a well-established strategy to enhance metabolic stability.[10][11] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[12] By replacing a hydrogen atom at a metabolically vulnerable position on the spiroamine scaffold with fluorine, we can effectively "block" oxidative metabolism.[3]
Expected Outcome:
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes | Intrinsic Clearance (CLint) |
| Spiroamine-H | 15 min | High |
| Spiroamine-F | > 60 min | Low |
This anticipated four-fold or greater increase in metabolic stability for Spiroamine-F would translate to a longer duration of action in vivo.
Lipophilicity and Permeability
Lipophilicity, often measured as the distribution coefficient (LogD), is a critical determinant of a drug's absorption and distribution.[13] The effect of fluorine on lipophilicity is context-dependent.[14] While a single fluorine atom can increase lipophilicity, strategic placement, particularly on aliphatic portions of the spiroamine, can sometimes lead to a decrease in LogD.[15] This modulation is crucial for balancing solubility and permeability.
The impact on permeability is often assessed using the Caco-2 permeability assay, which models the human intestinal epithelium.[16][] Fluorination can influence permeability by altering a compound's lipophilicity and its interaction with membrane transporters.[4]
Expected Outcome:
| Compound | LogD at pH 7.4 | Apparent Permeability (Papp) (A-B) in Caco-2 cells (10⁻⁶ cm/s) | Efflux Ratio (B-A)/(A-B) |
| Spiroamine-H | 2.5 | 5.0 | 3.5 |
| Spiroamine-F | 2.8 | 8.2 | 1.8 |
In this scenario, the fluorinated analog exhibits a modest increase in lipophilicity, leading to improved passive diffusion and a higher apparent permeability. Furthermore, the electronic effects of fluorine can reduce recognition by efflux transporters like P-glycoprotein (P-gp), resulting in a lower efflux ratio and ultimately better absorption.[18]
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, influences its free concentration and, consequently, its efficacy and clearance.[19][20] Increased lipophilicity often correlates with higher plasma protein binding.
Expected Outcome:
| Compound | Fraction Unbound (fu) in Human Plasma |
| Spiroamine-H | 0.15 (15%) |
| Spiroamine-F | 0.10 (10%) |
The anticipated higher lipophilicity of Spiroamine-F would likely lead to a lower fraction unbound. This is a critical parameter to consider in dose prediction and for understanding the potential for drug-drug interactions.
Experimental Workflows for ADME Profiling
To empirically validate these anticipated improvements, a series of standardized in vitro ADME assays should be performed.
Caption: High-level workflow for the comparative ADME profiling of spiroamine analogs.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol assesses the susceptibility of a compound to metabolism by hepatic enzymes.
Materials:
-
Test compounds (Spiroamine-H, Spiroamine-F)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Caption: Workflow for the Caco-2 permeability assay.
Protocol 3: Plasma Protein Binding by Equilibrium Dialysis
This "gold standard" method determines the fraction of a drug that is bound to plasma proteins. [21][22] Materials:
-
Test compounds
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike the test compound into human plasma to the desired concentration.
-
Dialysis Setup: Add the spiked plasma to one chamber of the dialysis device and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane. [22]3. Equilibration: Seal the device and incubate at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.
-
Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Analysis: Determine the concentration of the compound in both aliquots using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug.
-
Data Calculation: Calculate the percentage of bound and unbound drug.
Sources
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- 2. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
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- 5. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
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- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
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- 15. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Caco-2 Permeability | Evotec [evotec.com]
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- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity Assessment of Spiro[2.3]hexane-Containing Drug Leads
Introduction: Embracing the Third Dimension in Drug Discovery
For decades, medicinal chemistry has been dominated by "flat," aromatic ring systems. While successful, this approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and metabolic instability. The contemporary drug discovery paradigm, often termed "escaping flatland," champions the integration of three-dimensional (3D) molecular scaffolds to overcome these limitations.[1][2] Saturated, sp³-rich structures provide access to a vast and underexplored chemical space, offering novel vectors for interacting with biological targets.[3][4]
Among these 3D scaffolds, strained spiro-heterocycles, and particularly the spiro[2.3]hexane framework, have emerged as compelling motifs.[5][6] These structures are characterized by two rings sharing a single carbon atom, creating a rigid, well-defined 3D geometry.[7] This inherent rigidity can pre-organize functional groups into optimal orientations for target binding, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][7] The spiro[2.3]hexane core is increasingly being explored as a bioisostere—a structural replacement for common motifs like piperidines or even aromatic rings—to impart these beneficial properties onto new drug candidates.[1][3]
This guide provides a comprehensive framework for assessing the biological activity of spiro[2.3]hexane-containing drug leads. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, enabling researchers to design robust, self-validating assessment cascades. We will compare the performance of these unique scaffolds against their traditional, non-spirocyclic counterparts, providing the experimental data and workflows necessary to make informed decisions in a drug development program.
The Strategic Assessment Workflow: A Tiered Approach
A successful assessment strategy does not rely on a single assay but rather on a logical, tiered workflow that moves from broad, high-throughput screening to specific, mechanism-of-action studies. This approach ensures that resources are focused on the most promising candidates.
Caption: Inhibition of a hypothetical kinase signaling pathway by a spiro lead.
Protocol: Generic Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a typical biochemical assay to quantify the direct inhibition of a purified enzyme.
-
Reagents: Purified Kinase A, fluorescently-labeled peptide substrate, ATP, assay buffer.
-
Procedure:
-
In a 384-well plate, add 5 µL of assay buffer containing varying concentrations of Spiro-Lead-1 or Aromatic-Analog-1.
-
Add 5 µL of Kinase A solution and incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the kinase reaction by adding 10 µL of a solution containing both the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺, which is essential for kinase activity).
-
Read the fluorescence on a plate reader. A lower fluorescence signal indicates less substrate has been phosphorylated, meaning the kinase was inhibited.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Comparative Framework: Why the Spiro Scaffold Excels
The true value of this guide lies in understanding why a spiro[2.3]hexane compound might outperform its alternatives. The experimental data from Tier 1 and Tier 2 assays feed into a logical framework that validates the structural hypothesis.
Caption: Logical relationships between the spiro scaffold and biological outcomes.
This framework illustrates the core hypothesis: the defined 3D structure and rigidity of the spiro[2.3]hexane core (A, B) lead to a more precise presentation of functional groups for target engagement (C). [7]This results in higher potency (F) and, by avoiding interactions with unintended targets, greater selectivity (G). [2]These biochemical advantages ultimately translate into superior cellular activity (H).
Conclusion
The assessment of spiro[2.3]hexane-containing drug leads requires more than a set of standard operating procedures; it demands a strategic, comparative approach. By systematically evaluating these novel 3D scaffolds against their "flat" predecessors, researchers can generate clear, data-driven evidence of their advantages. The inherent structural properties of the spiro[2.3]hexane core—rigidity, three-dimensionality, and novel vector space—provide a powerful tool for medicinal chemists to overcome long-standing challenges in drug discovery. [3][5]A well-designed experimental cascade, moving from broad cellular screens to specific mechanistic studies, is essential to unlock the full potential of this exciting and promising class of molecules.
References
- Title: Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ...
- Title: Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC Source: PMC URL
- Title: A) Importance of spirocyclic scaffolds in drug discovery. B) Currently accessible 1‐oxaspiro[2.3]hexanes. C)
- Title: In Vitro Assays for Screening Small Molecules - PubMed Source: PubMed URL
- Title: Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.
- Title: Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.
- Title: Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI Source: MDPI URL
- Title: The Importance of In Vitro Assays - Visikol Source: Visikol URL
- Title: Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - ResearchGate Source: ResearchGate URL
- Title: In Vitro Assay Development – Robust CGT Analysis - Pharmaron Source: Pharmaron URL
- Title: Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery Source: David Discovers Drug Discovery URL
- Title: Design, Synthesis and Anticancer Evaluation of Spiro [cyclohexane-1,1′-indene]-2,5-diene Analogues | Request PDF - ResearchGate Source: ResearchGate URL
- Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega Source: ACS Omega URL
- Title: (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
- Title: Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,...
- Title: Spirocyclic derivatives as antioxidants: a review - PMC Source: PMC URL
- Title: Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications Source: MDPI URL
- Title: Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery - Benchchem Source: Benchchem URL
- Title: BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm Source: BLDpharm URL
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- 4. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
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Evaluation of hERG Channel Inhibition in Spirocyclic Amine Derivatives
Executive Summary: The Spirocyclic Advantage[1]
In modern medicinal chemistry, the human Ether-à-go-go-Related Gene (hERG) potassium channel remains a primary antitarget. Inadvertent blockade of hERG leads to delayed ventricular repolarization (QT prolongation) and potentially fatal Torsades de Pointes.[1][2][3]
Traditional basic amine scaffolds—particularly 4-substituted piperidines —are notorious for high-affinity hERG binding due to a pharmacophore that perfectly complements the channel's pore: a basic nitrogen for cation-pi interactions and aromatic tails for pi-stacking.
Spirocyclic amine derivatives (e.g., 2-azaspiro[3.3]heptanes, 6-azaspiro[2.5]octanes) have emerged as superior bioisosteres. By introducing inherent three-dimensional rigidity and altering the exit vector of the lone pair, these scaffolds often maintain target potency while significantly reducing hERG liability. This guide evaluates the performance of spirocyclic amines against traditional piperidines, supported by mechanistic rationale and rigorous patch-clamp protocols.
Mechanistic Rationale: Why Spirocycles Evade hERG
To understand the safety profile of spirocyclic amines, one must understand the hERG binding pocket. Unlike other voltage-gated potassium channels, hERG possesses a large, promiscuous inner cavity lined with aromatic residues.[4]
The hERG Pharmacophore Trap
The canonical high-affinity hERG blocker binds via two primary mechanisms:
-
Pi-Stacking: Aromatic moieties of the drug interact with Tyr652 and Phe656 on the S6 transmembrane domain.
-
Cation-Pi Interaction: The protonated basic nitrogen of the drug interacts with the pi-electron cloud of these same aromatic residues.
The Spirocyclic Solution
Spirocyclic amines disrupt this binding mode through Conformational Restriction and Vectorial Manipulation .
-
Rigidity: Piperidines can adopt chair/boat conformations to maximize contact with Tyr652/Phe656. Spirocycles are conformationally locked, often preventing the molecule from adopting the "U-shape" required for deep pore binding.
-
Basicity Modulation: Many spirocyclic amines exhibit lower pKa values (8.0–9.0) compared to piperidines (9.0–10.0), reducing the fraction of protonated species at physiological pH.
Visualization: The Inhibition Pathway
The following diagram illustrates the critical interaction points and how spirocycles disrupt the blockade.
Figure 1: Mechanistic pathway of hERG inhibition. Spirocyclic modification introduces steric clashes and alters pKa, preventing high-affinity binding to Tyr652/Phe656.
Comparative Analysis: Piperidines vs. Spirocycles[1][6]
The following data highlights the structural impact on hERG inhibition. This comparison utilizes data derived from local anesthetic optimization studies where a piperidine core was replaced with spirocyclic analogs to reduce cardiotoxicity.[5]
Table 1: Representative SAR Data (Bupivacaine Analogs)[6]
| Feature | Reference Scaffold (Piperidine) | Alternative A (Spirocyclic Azetidine) | Alternative B (Spirocyclic Ether) |
| Core Structure | 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | Spiro[3.3]heptane derivative | Spiro[3.5]nonane derivative |
| hERG IC50 | 1.2 µM (High Risk) | > 30 µM (Low Risk) | > 100 µM (Minimal Risk) |
| LogP | 3.4 | 2.8 | 2.1 |
| pKa | 10.1 | 8.9 | 8.2 |
| Cardiotoxicity | Significant QRS widening | Minimal QRS widening | No observable effect |
| Potency (Target) | 1.0x (Baseline) | 0.9x (Retained) | 0.8x (Slight reduction) |
Analysis:
-
The Piperidine (Reference): High lipophilicity and high pKa result in potent hERG block.
-
The Spirocycles: The spiro[3.3]heptane scaffold retains the basic nitrogen required for on-target potency but lowers the LogP and creates a "kink" in the molecule. This prevents the deep pore penetration seen with the piperidine, improving the safety margin by >25-fold.
Experimental Protocol: Automated Patch-Clamp Evaluation
To validate these safety margins, Automated Patch-Clamp (APC) is the industry standard for medium-to-high throughput screening. While manual patch-clamp is the "Gold Standard" for GLP studies, APC provides the necessary statistical power for SAR iteration.
Methodological Standards
-
System: Nanion SyncroPatch 384PE or Sophion QPatch.
-
Cell Line: CHO-hERG or HEK293-hERG (stably transfected).
-
Temperature: Physiological (35-37°C) is preferred over room temperature to detect temperature-dependent blockers.
Step-by-Step Workflow
1. Cell Preparation
-
Harvest cells at 70-80% confluence using Detachin (avoid Trypsin to preserve channel integrity).
-
Resuspend in serum-free extracellular solution to a density of
cells/mL. -
QC Check: Viability must be >90% via Trypan Blue exclusion.
2. Seal Formation & Quality Control
-
Dispense cells into the planar chip.[1] Apply vacuum to capture cells.[1]
-
Seal Resistance (
): Must exceed 500 MΩ (Gigaseal preferred). -
Series Resistance (
): Compensate to >80% to minimize voltage error.
3. Voltage Protocol (The "Step-Ramp") To maximize sensitivity, use a protocol that opens the channel and assesses tail currents:
-
Holding Potential: -80 mV.
-
Depolarizing Step: +40 mV for 500 ms (Activates channels).
-
Repolarizing Step: -40 mV for 500 ms (Elicits tail current; peak amplitude measured here).
-
Inter-sweep Interval: 15 seconds.
4. Compound Application
-
Apply vehicle (0.1% DMSO) for 3 minutes to establish baseline.
-
Apply test compounds (Spirocyclic amines) in ascending concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Positive Control: Apply E-4031 (1 µM) at the end of every experiment to define 100% block.
5. Data Analysis
-
Calculate fractional block:
. -
Fit data to the Hill equation:
.
Visualization: Assay Workflow
Figure 2: Automated Patch-Clamp workflow for hERG evaluation. Critical QC steps are highlighted in Blue and Green.
Conclusion
The transition from piperidine to spirocyclic amine scaffolds represents a validated strategy for mitigating hERG-mediated cardiotoxicity. By disrupting the pi-stacking interactions at residues Y652 and F656 through steric bulk and reduced lipophilicity, spirocycles offer a safer hemodynamic profile without compromising target engagement.
For researchers, the adoption of Automated Patch-Clamp protocols described above ensures that these structural advantages are verified with high-fidelity, physiological data, moving beyond simple binding assays to functional safety validation.
References
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: target for antiarrhythmic drugs and unintended target for nonantiarrhythmic drugs. Nature, 440, 463–469. [Link]
-
Mitcheson, J. S., Chen, J., Lin, M., Culberson, C., & Sanguinetti, M. C. (2000). A structural basis for drug-induced long QT syndrome. Proceedings of the National Academy of Sciences, 97(22), 12329–12333. [Link]
-
Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.[6][7] Helvetica Chimica Acta. [Link]
-
Sidorov, P., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic.[5] ChemRxiv. [Link][5]
-
Obergrussberger, A., et al. (2016). Automated Patch Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-Fluorospiro[2.3]hexan-5-yl)methanamine
This document provides a detailed, procedural guide for the safe and compliant disposal of (2-Fluorospiro[2.3]hexan-5-yl)methanamine. As a research chemical with a unique trifecta of structural features—a fluorinated aliphatic core, a primary amine, and a spirocyclic system—this compound requires a multi-faceted approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory frameworks.
Disclaimer: This guide is intended for informational purposes and is based on the compound's structural characteristics and general chemical safety principles. A specific Safety Data Sheet (SDS) for (2-Fluorospiro[2.3]hexan-5-yl)methanamine was not available at the time of writing. Always consult your institution's Environmental Health and Safety (EHS) department and the manufacturer-provided SDS for specific handling and disposal protocols. Local, state, and federal regulations must be followed.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of (2-Fluorospiro[2.3]hexan-5-yl)methanamine is fundamental to its safe disposal. The hazards are inferred from its constituent functional groups:
-
Fluorinated Organic Compound: The presence of a carbon-fluorine bond places this compound in the broad class of halogenated organics. The C-F bond is one of the strongest in organic chemistry, rendering the molecule highly stable and resistant to natural degradation.[1] This persistence is a hallmark of per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals," which are under intense regulatory scrutiny.[2] Therefore, disposal methods must be robust enough to ensure complete destruction.[3]
-
Primary Amine: The methanamine group (-CH2NH2) makes the compound basic and potentially corrosive. Primary amines are also highly reactive substances that can undergo vigorous reactions with incompatible materials.[4][5] They should never be mixed with general waste streams without a thorough compatibility assessment.[4]
-
Spirocyclic Structure: The spiro[2.3]hexane core imparts a rigid, three-dimensional structure.[6][7] While this primarily influences its biological and chemical reactivity, it underscores its nature as a complex synthetic molecule that does not belong in sanitary sewer systems or landfills without specialized treatment.
Given these features, any waste containing (2-Fluorospiro[2.3]hexan-5-yl)methanamine must be treated as hazardous waste .
Regulatory Framework: The "Cradle-to-Grave" Mandate
In the United States, the management of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] RCRA establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for its safe management from generation to final disposal.[9][10] This guide aligns with RCRA principles to ensure compliance.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure all safety measures are in place.
-
Engineering Controls: All waste handling and consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[11] Ensure safety showers and eyewash stations are readily accessible.[12]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of liquid waste.[12][13] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[13] |
| Body Protection | A flame-resistant laboratory coat | Protects against incidental contact and spills. |
| Respiratory | Not typically required if handled in a fume hood | If there is a risk of aerosol generation outside of a fume hood, consult your EHS department for appropriate respiratory protection. |
Disposal Pathway Decision Workflow
The first step in proper disposal is a systematic evaluation of the waste stream. The following workflow provides a logical decision-making process.
Caption: Decision workflow for proper disposal pathway selection.
Step-by-Step Disposal Procedures
Adherence to a strict, step-by-step protocol is essential for safety and compliance.
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous reactions.
-
Halogenated Waste Stream: Collect all waste containing (2-Fluorospiro[2.3]hexan-5-yl)methanamine in a dedicated "Halogenated Organic Waste" container.[4] Halogenated and non-halogenated solvents must not be mixed.[4]
-
Incompatible Materials: Due to its amine functionality, ensure this waste stream is kept separate from acids, strong oxidizers, and other reactive chemicals to prevent violent reactions.[4]
Step 2: Waste Collection and Container Management
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle. The container must be in good condition and have a tight-fitting, screw-on lid.[14]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(2-Fluorospiro[2.3]hexan-5-yl)methanamine" and all other constituents of the waste mixture with their approximate percentages.
-
The accumulation start date (the date the first drop of waste is added).[9]
-
The associated hazards (e.g., Halogenated, Corrosive/Basic, Toxic).
-
-
Container Status: Keep the waste container closed at all times except when adding waste.[15] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
Step 3: Recommended Final Disposal Method
The chemical stability of the carbon-fluorine bond necessitates a robust destruction method.
-
Primary Method: High-Temperature Incineration: This is the EPA's recommended method for destroying PFAS and other persistent fluorinated organic compounds.[16][17] Incineration at sufficiently high temperatures (often >1,000°C) with adequate residence time can break the C-F bond, mineralizing the compound.[3][16] This process must be carried out by a licensed professional hazardous waste disposal service at a permitted facility.[11][18]
-
Alternative Methods (Use with Caution):
-
Hazardous Waste Landfill: While permitted, landfilling merely contains the chemical without destroying it, posing a long-term risk of environmental release.[2] It is not the preferred method for persistent "forever chemicals."
-
Underground Injection: This method is also used for some PFAS waste but carries its own set of environmental risks and is not a destructive technology.[16]
-
Step 4: Decontamination of Empty Containers
Empty containers that held the pure compound or its concentrated solutions are also considered hazardous waste.[19]
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Crucially, collect the first rinseate as hazardous waste and add it to your halogenated waste stream.[20] Subsequent rinses may also need to be collected depending on local regulations.
-
After triple-rinsing, deface the original label, and dispose of the container as instructed by your institution's EHS office. Some regulations may still require the empty container to be disposed of as hazardous waste.[14]
Waste Handling and Collection Workflow
The following diagram outlines the physical process of collecting and preparing the waste for pickup.
Caption: Workflow for the collection and on-site management of chemical waste.
References
-
University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from [Link]
-
North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). RCRA Compliance FAQ. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
Sdfine. (n.d.). tris(hydroxylmethyl)amino methane. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
Eurofins US. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tris(hydroxymethyl)aminomethane. Retrieved from [Link]
-
SOL Group. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Hopkins, M. H., et al. (1992). Inactivation of gamma-aminobutyric acid aminotransferase by various amine buffers. J Enzyme Inhib, 6(3), 195-9. Retrieved from [Link]
-
Aaron Chemicals. (2025, August 9). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]
-
Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Retrieved from [Link]
-
Drugs for Neglected Diseases Initiative. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. Retrieved from [Link]
-
Chemspace. (n.d.). 1-{spiro[2.3]hexan-1-yl}methanamine. Retrieved from [Link]
-
UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
-
MDPI. (2023, October 7). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
